Tubulin inhibitor 32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3 |
InChI Key |
WUKGECOHTOGGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 32
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 32, a novel diaryl heterocyclic derivative with potent anticancer properties. This compound, identified as compound 6y in the primary literature, demonstrates significant inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] With promising in vitro and in vivo activity, particularly against colon cancer, and favorable metabolic stability, this compound represents a compelling lead compound for the development of new anticancer therapeutics.
Introduction
The microtubule cytoskeleton, a dynamic network of protein filaments composed of α- and β-tubulin heterodimers, is a critical component in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are among the most effective and widely used anticancer drugs. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).
This compound belongs to the class of microtubule-destabilizing agents that act by inhibiting tubulin polymerization. This guide provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and the methodologies used for its biological characterization.
Discovery and Rationale
This compound was developed through a rational drug design approach aimed at identifying novel heterocyclic compounds that target the colchicine-binding site of β-tubulin. The design strategy focused on creating diaryl heterocyclic analogues with potent tubulin polymerization inhibitory activity. Compound 6y , referred to herein as this compound, emerged as a lead candidate due to its significant antiproliferative effects against various cancer cell lines.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the formation of a pyrazole intermediate followed by coupling with a substituted aniline. The following is a detailed protocol for its synthesis.
Synthesis of Intermediate 1: 1-(3,4,5-trimethoxyphenyl)ethan-1-one
A detailed experimental protocol for this initial step was not available in the primary reference. However, a general procedure for the acylation of 1,2,3-trimethoxybenzene can be followed.
Synthesis of Intermediate 2: (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
To a solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one in an appropriate solvent, dimethylformamide dimethyl acetal (DMF-DMA) is added. The reaction mixture is heated under reflux for a specified period. Upon cooling, the product is isolated by filtration and can be purified by recrystallization.
Synthesis of Intermediate 3: 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole
Hydrazine hydrate is added to a solution of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in a suitable solvent like ethanol. The mixture is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified.
Final Synthesis of this compound (Compound 6y): 2-(3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline
To a solution of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and 1-fluoro-2-nitrobenzene in a solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The reaction mixture is stirred at an elevated temperature. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. The resulting nitro-compound is then reduced to the corresponding aniline, this compound. A common method for this reduction is using stannous chloride in an acidic medium. The final product is purified by column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its mechanism of action is centered on the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Cancer | 2.65[1] |
| HepG2 | Liver Cancer | 1.54 |
| SW480 | Colon Cancer | 37.53 |
| HeLa | Cervical Cancer | 24.61 |
| MDA-MB-231 | Breast Cancer | 11.41 |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (μM) |
| This compound | 10.9[1] |
Table 3: Metabolic Stability
| Microsomes | T1/2 (min) |
| Human Liver | 106.2[1] |
| Rat Liver | 6.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 μM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP is prepared.
-
Compound Addition: this compound or a control compound (e.g., colchicine as a positive control, DMSO as a negative control) is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time (e.g., for 60 minutes) using a spectrophotometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent inhibition of the polymerization rate.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assay (Annexin V-FITC/PI Staining and Western Blot)
-
Annexin V-FITC/PI Staining:
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested.
-
Staining: Cells are washed and resuspended in binding buffer, then stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
This compound disrupts microtubule dynamics, leading to a cascade of cellular events that culminate in apoptosis. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a promising novel anticancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its potent in vitro activity, coupled with its efficacy in a preclinical in vivo model and good metabolic stability, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the synthesis and biological characterization of this and similar tubulin inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.
References
In-Depth Technical Guide: The Tubulin Binding Site of Tubulin Inhibitor 32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of Tubulin Inhibitor 32, a diaryl heterocyclic compound with potent anticancer properties. This document details its binding site on the tubulin heterodimer, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Concepts: Tubulin as an Anticancer Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death). This makes tubulin a well-established and highly validated target for anticancer drug development.
Tubulin inhibitors are broadly classified based on their binding site, with the three major domains being the colchicine site, the vinca alkaloid site, and the taxane site. This compound belongs to a class of compounds that interfere with microtubule polymerization, leading to their destabilization.
Binding Site of this compound
Based on its chemical structure as a diaryl heterocyclic derivative and consistent with findings for analogous compounds, This compound (compound 6y) is predicted to bind to the colchicine binding site on β-tubulin. This binding pocket is located at the interface between the α- and β-tubulin subunits.
Molecular docking studies of structurally similar diaryl heterocyclic compounds that bind to the colchicine site reveal key interactions that likely stabilize the binding of this compound. These interactions typically involve:
-
Hydrophobic interactions: The diaryl moieties of the inhibitor are expected to form hydrophobic interactions with amino acid residues lining the colchicine pocket.
-
Hydrogen bonding: Specific functional groups on the heterocyclic core and its substituents can form hydrogen bonds with key residues within the binding site, such as Cys-241, Thr-179, and Asn-101, further anchoring the inhibitor.
The binding of this compound to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thus leading to a net depolymerization of the microtubule network.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 2.65 |
| HepG2 | Liver Cancer | 1.54 |
| SW480 | Colon Cancer | 37.53 |
| HeLa | Cervical Cancer | 24.61 |
| MDA-MB-231 | Breast Cancer | 11.41 |
Table 2: Tubulin Polymerization Inhibition by this compound
| Assay | IC50 (µM) |
| In vitro tubulin polymerization | 10.9 |
Table 3: Metabolic Stability of this compound
| Microsome Source | Half-life (T1/2, min) |
| Human Liver Microsomes | 106.2 |
| Rat Liver Microsomes | 6.9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., colchicine, nocodazole)
-
Negative control (DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin solution by resuspending purified tubulin in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the fluorescent reporter dye according to the manufacturer's instructions.
-
Aliquot the tubulin solution into pre-chilled wells of the 96-well plate.
-
Add varying concentrations of this compound, positive controls, and the negative control (DMSO) to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
The rate of polymerization is proportional to the rate of increase in fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (IC50) Assay
This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate the cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow for the characterization of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
An In-depth Technical Guide on the Structural Basis of Tubulin Inhibitor 32 Activity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delves into the structural and molecular underpinnings of "Tubulin Inhibitor 32," a designation applied to several potent tubulin-targeting compounds in preclinical development. While not a single entity, these inhibitors share a common mechanism of disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document synthesizes the available data on representative molecules identified as this compound, focusing on their interaction with tubulin, the consequent cellular effects, and the experimental methodologies used for their characterization.
Introduction to Tubulin and Microtubule Dynamics
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization and depolymerization, a process critical for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules makes them a prime target for anticancer drug development. Tubulin inhibitors interfere with this process, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the most well-characterized being the colchicine, vinca alkaloid, and taxane binding sites.
"this compound": A Class of Potent Antimitotic Agents
The designation "this compound" has been used to describe several distinct chemical entities in scientific literature, including the hemiasterlin analog HTI-286 and various indole-acrylamide derivatives. Although their chemical structures differ, they converge on the same molecular target: the tubulin protein. Their primary mechanism of action is the inhibition of microtubule polymerization, which triggers a cascade of events culminating in cancer cell death.
Mechanism of Action
The key activities of compounds referred to as this compound include:
-
Inhibition of Tubulin Polymerization: These compounds bind to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics is the primary cytotoxic mechanism.
-
Cell Cycle Arrest at G2/M Phase: By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these inhibitors cause cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Structural Basis of Activity
The precise structural basis of how "this compound" compounds exert their effects depends on their specific chemical scaffold and their binding site on the tubulin heterodimer.
HTI-286: A Vinca-Peptide Site Binder
HTI-286, a synthetic analog of the natural product hemiasterlin, is a potent tubulin inhibitor that has been designated as "this compound" in some contexts. While a crystal structure of HTI-286 in complex with tubulin is not publicly available, molecular docking studies, supported by experimental data from photoaffinity labeling, NMR, and structure-activity relationship (SAR) studies, have elucidated its likely binding mode. These studies suggest that HTI-286 binds to the vinca-peptide site on β-tubulin, at the interface with the α-tubulin of the adjacent dimer in a protofilament. This binding sterically hinders the proper alignment of tubulin dimers, thereby inhibiting microtubule elongation.
Indole-Acrylamide Derivatives: Colchicine Site Inhibitors
Several indole-acrylamide derivatives have also been referred to as "this compound." Docking studies of representative compounds from this class suggest that they bind to the colchicine binding site on β-tubulin. This pocket is located at the interface between the α- and β-tubulin monomers within a single heterodimer. Binding of these inhibitors to the colchicine site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro activities of representative compounds designated as "this compound."
| Compound Class | Cell Line | IC50 (Antiproliferative Activity) | IC50 (Tubulin Polymerization Inhibition) | Binding Site | Reference |
| HTI-286 | Multiple Human Tumor Cell Lines | Mean: 2.5 ± 2.1 nM | Not specified in provided abstracts | Vinca-Peptide Site | [1][2] |
| Indole-Acrylamide Derivative (3e) | Raji | 9.5 µM | 17 µM | Colchicine Site | |
| HL-60 | 5.1 µM |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (e.g., for 60 minutes).
-
The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. The IC50 value for polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity is measured by flow cytometry. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate DNA content.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Reagents and Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Signaling Pathway of Tubulin Inhibition
Caption: Signaling cascade initiated by this compound.
Conclusion
The compounds collectively referred to as "this compound" represent a promising class of antimitotic agents with potent anticancer activity. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their therapeutic potential. A detailed understanding of their structural interaction with tubulin at either the vinca-peptide or colchicine binding sites is crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these and other novel tubulin-targeting anticancer drugs.
References
An In-Depth Technical Guide to Early-Stage Research on Novel Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core tenets of early-stage research into novel tubulin inhibitors. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including mitosis, intracellular transport, and cell shape maintenance, making them a prime target for anticancer drug development.[1] This document details the classification of these inhibitors, their mechanisms of action, and the critical experimental protocols used for their evaluation. Quantitative data from recent studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction to Tubulin and Microtubule Dynamics
Microtubules are highly dynamic structures that undergo constant polymerization and depolymerization, a process known as dynamic instability.[1] This equilibrium is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis, or programmed cell death.[1] This mechanism forms the basis of action for a major class of anticancer agents.[1]
Classification of Tubulin Inhibitors
Tubulin inhibitors are broadly categorized into two main classes based on their effect on microtubule polymerization:
-
Microtubule-Stabilizing Agents: These agents, such as the taxanes (e.g., paclitaxel) and epothilones, enhance tubulin polymerization and prevent microtubule depolymerization. This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest.[2]
-
Microtubule-Destabilizing Agents: This class inhibits tubulin polymerization, leading to the disassembly of microtubules. These agents are further classified by their binding site on the tubulin dimer:
-
Colchicine Binding Site Inhibitors: A significant focus of current research, these compounds bind at the interface between the α- and β-tubulin monomers.[1] This binding prevents the conformational change required for tubulin to polymerize.[1] Many novel inhibitors are being developed to target this site due to their potential to overcome drug resistance.
-
Vinca Alkaloid Binding Site Inhibitors: These agents, such as vinblastine and vincristine, bind to the β-tubulin subunit at a site distinct from the colchicine site, inducing tubulin self-association into non-functional aggregates.
-
This guide will focus on the early-stage research of novel microtubule-destabilizing agents, particularly those targeting the colchicine binding site.
Quantitative Data on Novel Tubulin Inhibitors
The following tables summarize the in vitro activity of several recently developed novel tubulin inhibitors that target the colchicine binding site. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.
Table 1: Tubulin Polymerization Inhibition
| Compound ID | Chemical Class | Tubulin Polymerization IC50 (µM) | Reference |
| G13 | 2-aryl-4-amide-quinoline | 13.5 | [3][4] |
| Analogue 9 | 2-aryl-4-amide-quinoline | 25.3 | [4] |
| Analogue E27 | 2-aryl-4-amide-quinoline | 16.1 | [4] |
| Compound 44 | Dithiocarbamate-chalcone | 6.8 ± 0.6 | [5] |
| Compound 45 | Trimethoxychalcone | 2.2 | [5] |
| Compound 46 | Trimethoxychalcone | 2.8 | [5] |
| Compound 47 | Chalcone oxime | 1.6 | [5] |
| Compound 7 | Colchicine B-ring analogue | 1.52 ± 0.18 | [5] |
| St. 17 | Indole derivative | 0.67 | [6] |
| St. 61 | Thiazole derivative | 1.20 | [6] |
| St. 54 | Naphthalene-thiazole | ~8 | [6] |
| St. 55 | Naphthalene-thiazole | 3.3 | [6] |
| St. 48 | Quinoline-pyrazole | 0.00911 | [6] |
| St. 49 | Quinoline-pyridone | 0.0105 | [6] |
Table 2: In Vitro Cytotoxicity (IC50/GI50 in µM)
| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| G13 | A549 | Lung | 0.81 | [3][4] |
| G13 | HCT116 | Colon | 0.65 | [3][4] |
| G13 | MCF-7 | Breast | 0.90 | [3][4] |
| G13 | MDA-MB-231 | Breast | 0.73 | [3][4] |
| Compound 44 | MCF-7 | Breast | 0.04 ± 0.01 | [5] |
| Compound 47 | A549 | Lung | 2.1 | [5] |
| Compound 47 | HeLa | Cervical | 3.5 | [5] |
| Compound 47 | MCF-7 | Breast | 3.6 | [5] |
| Compound 38 | SGC7901 | Gastric | 0.0123 ± 0.0016 | [5] |
| Compound 38 | KB | Oral | 0.0135 ± 0.0015 | [5] |
| Compound 38 | HT-1080 | Fibrosarcoma | 0.0251 ± 0.0020 | [5] |
| St. 18 | Various | - | Nanomolar range | [6] |
| St. 61 | MCF-7, HeLa, Ht29, A549 | Breast, Cervical, Colon, Lung | < 2 | [6] |
| St. 62 | MCF-7 | Breast | 1.14 µg/mL | [6] |
| St. 63 | MCF-7 | Breast | 2.41 µg/mL | [6] |
| St. 54 | Various | - | 1.42 | [6] |
| St. 55 | MCF-7, A549 | Breast, Lung | > 1 | [6] |
| St. 48/49 | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colon | Significant activity | [6] |
| KX2-391 | - | - | IC50 determined | [7] |
| ON-01910 | - | - | IC50 determined | [7] |
| HMN-214 | - | - | IC50 determined | [7] |
Key Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine or bovine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a GTP solution (typically 10 mM) in buffer.
-
Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution.
-
Add the test compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate polymerization by adding GTP (final concentration ~1 mM) and transferring the plate to a spectrophotometer pre-warmed to 37°C.[8]
-
-
Data Acquisition:
-
Measure the change in absorbance (turbidity) at 340 nm or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes). An increase in absorbance/fluorescence indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the extent of polymerization at a fixed time point (e.g., 60 minutes) against the logarithm of the inhibitor concentration.
-
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Properties of CAS Number 2923531-39-7 (Tubulin Inhibitor 32)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data associated with the compound identified by CAS number 2923531-39-7, commonly known as Tubulin Inhibitor 32. This potent, orally active small molecule has demonstrated significant potential as an anticancer agent through its targeted action on microtubule dynamics.
Chemical and Physical Properties
This compound, also referred to as compound 6y in seminal research, is a diaryl heterocyclic derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 2923531-39-7 |
| IUPAC Name | 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| SMILES | COc1cc(c2cc[nH]n2c3ccc(N)cc3)cc(OC)c1OC |
| Appearance | White to off-white solid |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action is a clinically validated strategy for cancer therapy.
Signaling Pathway
The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for mitotic spindle formation and chromosome segregation during mitosis.
Caption: Mechanism of action of this compound.
Quantitative Data
The biological efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | 2.65 |
| HepG2 | Liver Cancer | 1.54[1] |
| SW480 | Colon Cancer | 37.53[1] |
| HeLa | Cervical Cancer | 24.61[1] |
| MDA-MB-231 | Breast Cancer | 11.41[1] |
Table 2: Tubulin Polymerization Inhibition
| Parameter | Value |
| IC₅₀ | 10.9 µM |
Table 3: Metabolic Stability
| Microsomes | Half-life (T₁/₂) (min) |
| Human Liver | 106.2[1] |
| Rat Liver | 6.9[1] |
Table 4: In Vivo Efficacy (HCT-116 Xenograft Model)
| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| 50 | 44.1 |
| 100 | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 6y)
A detailed synthesis protocol for 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline is crucial for reproducibility. While the primary literature should be consulted for precise, step-by-step instructions, a general synthetic approach can be outlined.
Caption: General synthetic workflow for this compound.
In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined using a dose-response curve fitting software.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of this compound on the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.
-
Compound Addition: Different concentrations of this compound are added to the reaction mixture. Positive (e.g., colchicine) and negative (vehicle) controls are included.
-
Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization are analyzed, and the IC₅₀ for tubulin polymerization inhibition is calculated.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of the compound for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
In Vivo Antitumor Activity (HCT-116 Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: HCT-116 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 50 mg/kg) daily for a defined period. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound (CAS 2923531-39-7) is a promising preclinical candidate for cancer therapy. Its potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines, combined with its oral bioavailability and in vivo efficacy, warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. Always refer to the primary scientific literature for the most detailed and validated procedures.
References
Preclinical Data for Tubulin Inhibitor VERU-111: A Technical Guide
Disclaimer: Publicly available preclinical data for a compound specifically named "Tubulin inhibitor 32" could not be located. This document provides a detailed technical overview of the preclinical data for VERU-111 (Sabizabulin) , a well-characterized, orally bioavailable tubulin inhibitor, as a representative example. VERU-111 targets the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics.
Executive Summary
VERU-111 is a novel, orally active tubulin inhibitor that demonstrates potent anticancer activity in a variety of preclinical models. By binding to the colchicine site on β-tubulin, it disrupts microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] Notably, VERU-111 has shown efficacy in cancer models that are resistant to taxanes, a standard class of microtubule-targeting agents.[3][4] Its oral bioavailability and distinct mechanism of action make it a promising candidate for the treatment of various solid tumors, including those that have developed resistance to current chemotherapies.[5][6]
Mechanism of Action
VERU-111 functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][7] This disruption of the microtubule network is critical, as microtubules are essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][8] This mechanism is distinct from taxanes, which stabilize microtubules, and may explain VERU-111's activity in taxane-resistant cancers.[3][9]
Figure 1. Simplified signaling pathway of VERU-111's mechanism of action.
In Vitro Preclinical Data
VERU-111 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[3][8] Its efficacy extends to cell lines resistant to other chemotherapeutic agents, such as paclitaxel.[1]
Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) of VERU-111 has been determined in various cancer cell lines, highlighting its broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (nM) | Comments |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | Taxane-Sensitive |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.0 - 17.5 | Taxane-Sensitive |
| HCI-2-Luc2 | TNBC (Patient-Derived) | 11.89 | Treatment-Naïve |
| HCI-10-Luc2 | TNBC (Patient-Derived) | 10.78 | Taxane-Resistant |
| A549 | Lung Cancer | ~55.6 | Paclitaxel-Sensitive |
| A549/TxR | Lung Cancer | ~102.9 | Paclitaxel-Resistant |
| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | - |
| AsPC-1 | Pancreatic Cancer | 35 (24h), 15.5 (48h) | - |
| A375 | Melanoma | 5.6 - 8.1 | - |
Table 1: Summary of in vitro anti-proliferative activity (IC50) of VERU-111 in various cancer cell lines. Data compiled from multiple sources.[3][8][10][11]
Induction of Apoptosis and Cell Cycle Arrest
Treatment with VERU-111 leads to a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][3] This is followed by the induction of apoptosis, as evidenced by the increased expression of key apoptotic markers.
| Cell Line | Treatment | Effect |
| MDA-MB-231 | 10-100 nM VERU-111 | Concentration-dependent increase in G2/M phase cells.[12] |
| MDA-MB-468 | 10-100 nM VERU-111 | Concentration-dependent increase in G2/M phase cells.[12] |
| A549 | 100 nM VERU-111 | Significant G2/M arrest.[1] |
| A549/TxR | 100 nM VERU-111 | Significant G2/M arrest.[1] |
| MDA-MB-231 | 100 nM VERU-111 | Time-dependent increase in Annexin-V positive cells.[3] |
| All tested lines | Varies | Increased expression of cleaved Caspase-3 and cleaved PARP.[1][3] |
Table 2: Effects of VERU-111 on cell cycle progression and apoptosis markers.[1][3][12]
In Vivo Preclinical Data
Oral administration of VERU-111 has been shown to significantly inhibit tumor growth and metastasis in various xenograft models, including those resistant to taxanes.[13][14]
Xenograft Tumor Growth Inhibition
VERU-111 demonstrates dose-dependent tumor growth inhibition in multiple mouse models.
| Model | Cancer Type | Dosing | Result |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 12.5 mg/kg, oral | ~80% tumor growth inhibition, similar to paclitaxel.[10] |
| A549 Xenograft | Lung Cancer | Dose-dependent | Strong tumor growth inhibition, equally potent to paclitaxel.[1] |
| A549/TxR Xenograft | Lung Cancer | Dose-dependent | Significant tumor volume reduction; paclitaxel was ineffective.[1] |
| HCI-10 PDX Model | TNBC (Taxane-Resistant) | Oral | Significantly inhibited tumor growth and suppressed metastases.[3][15] |
| BT474 Xenograft | HER2+ Breast Cancer | 17 mg/kg, oral | Significantly inhibited tumor growth, more effective than paclitaxel.[16] |
Table 3: Summary of in vivo efficacy of VERU-111 in xenograft models.[1][3][10][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17][18]
-
Treatment: Treat cells with serial dilutions of VERU-111 or control compounds and incubate for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20]
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Figure 2. Experimental workflow for the MTT cell proliferation assay.
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins (e.g., cleaved caspases, PARP) in a sample.
-
Cell Lysis: Treat cells with VERU-111 for the desired time, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[21]
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved-caspase-3, anti-cleaved-PARP) overnight at 4°C.[22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[21][22]
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and treatment of tumors in immunodeficient mice.
-
Cell Preparation: Culture and harvest the desired cancer cells (e.g., MDA-MB-231). Resuspend a specific number of cells (e.g., 1-5 million) in a suitable medium, often mixed with Matrigel to improve tumor take.[24]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[24][25]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]
-
Treatment Administration: Administer VERU-111 (e.g., by oral gavage) or vehicle control according to the predetermined dosing schedule.[3][26]
-
Monitoring: Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[10][25]
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[10][25]
Conclusion
The preclinical data for VERU-111 strongly support its development as a novel anticancer agent. Its oral bioavailability, potent activity against a range of tumors, and efficacy in taxane-resistant models highlight its potential to address significant unmet needs in oncology.[5][10] The compound's well-defined mechanism of action, centered on the disruption of microtubule polymerization, provides a solid foundation for its clinical investigation.[1][8]
References
- 1. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 5. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. LLC cells tumor xenograft model [protocols.io]
- 25. Mouse tumor xenograft model [bio-protocol.org]
- 26. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 32 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 32, also identified as compound 6y, is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequent apoptosis, demonstrating significant anti-proliferative and anti-tumor activity.[1][2] These application notes provide detailed protocols for in vivo studies using this compound, based on preclinical evaluations in xenograft models.
Mechanism of Action
This compound exerts its anticancer effects by binding to tubulin and inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] The disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in HCT-116 Xenograft Model [1]
| Animal Model | Tumor Type | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Male Nude Mice (4-6 weeks old) | Human Colon Carcinoma (HCT-116) | This compound | 50 | Oral (p.o.) | Daily for 20 days | 44.1 | 27.0 |
| Male Nude Mice (4-6 weeks old) | Human Colon Carcinoma (HCT-116) | This compound | 100 | Oral (p.o.) | Daily for 20 days | Not Reported | Not Reported |
Table 2: In Vitro Activity and Metabolic Stability of this compound [1][2]
| Parameter | Cell Line / System | IC50 / T1/2 |
| Anti-proliferative Activity (IC50) | HepG2 | 1.54 µM |
| SW480 | 37.53 µM | |
| HeLa | 24.61 µM | |
| MDA-MB-231 | 11.41 µM | |
| Tubulin Polymerization Inhibition (IC50) | In Vitro Assay | 8.4 µM |
| Metabolic Stability (T1/2) | Human Liver Microsomes | 106.2 min |
| Rat Liver Microsomes | 6.9 min |
Experimental Protocols
This section provides a detailed methodology for an in vivo efficacy study of this compound based on published preclinical research.
Protocol 1: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a human colon cancer xenograft model.
Materials:
-
This compound (Compound 6y)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
HCT-116 human colon carcinoma cells
-
Male nude mice (athymic, 4-6 weeks old)
-
Cell culture medium (e.g., McCoy's 5A) and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles
Methodology:
-
Cell Culture: Culture HCT-116 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimation: Acclimate male nude mice to the housing facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest HCT-116 cells during their logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
-
The treatment duration is 20 consecutive days.[1]
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the 20-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: In vivo experimental workflow for evaluating this compound.
Caption: Mechanism of action for this compound leading to apoptosis.
References
Application Notes and Protocols: Tubulin Inhibitor HTI-286 (Compound 32) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of HTI-286, a potent synthetic tubulin inhibitor, in oncology research. In various publications, HTI-286 has been referred to as compound 32 . It is a synthetic analogue of the natural marine product hemiasterlin.[1][2][3] HTI-286 has demonstrated significant anti-proliferative activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][4] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its characterization.
Mechanism of Action
HTI-286 exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2]
-
Binding Site: HTI-286 binds to the Vinca-peptide site on β-tubulin.[2][4]
-
Effect on Microtubules: It inhibits tubulin polymerization, leading to microtubule depolymerization.[1][2][4]
-
Cellular Consequences: The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death).[1][2][4]
A key advantage of HTI-286 is its ability to circumvent P-glycoprotein (P-gp) mediated drug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][3]
Signaling Pathway and Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Targeting Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell-based assays designed to investigate the inhibition of tubulin polymerization, a key mechanism for many anti-cancer drugs.
Introduction to Tubulin Polymerization and its Inhibition
Tubulin, a globular protein, is the fundamental building block of microtubules, which are essential components of the cytoskeleton.[1][2] Microtubules are dynamic structures that undergo continuous polymerization (growth) and depolymerization (shortening), a process crucial for various cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[1][2]
The dynamic nature of microtubules makes them a prime target for anti-cancer therapies.[3] Tubulin inhibitors are compounds that interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[1][2] These inhibitors are broadly categorized into two main classes: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine analogues), which inhibit tubulin polymerization.[1][2][3]
This guide focuses on cell-based assays to identify and characterize compounds that inhibit tubulin polymerization.
Mechanism of Tubulin Polymerization Inhibition
Microtubule dynamics are tightly regulated. Tubulin dimers (composed of α- and β-tubulin) polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to form a hollow microtubule cylinder. This process is dependent on the binding of GTP to β-tubulin. Tubulin polymerization inhibitors disrupt this process by binding to tubulin subunits, preventing their assembly into microtubules.[2][4]
Caption: Mechanism of tubulin polymerization and its inhibition.
Key Cell-Based Assays
Several cell-based assays can be employed to assess the effect of compounds on tubulin polymerization. These assays provide complementary information, from visualizing microtubule structure to quantifying cellular outcomes like cell death and cell cycle arrest.
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information about the effects of a compound on microtubule structure.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of microtubules.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound and a known tubulin polymerization inhibitor (e.g., nocodazole, colchicine) as a positive control. Include a vehicle-treated (e.g., DMSO) group as a negative control. Incubate for a duration relevant to the compound's expected mechanism of action (e.g., 16-24 hours).
-
Fixation: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[5]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular structures.[5]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[6]
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of the microtubule network and nuclei.
-
Image Analysis: Analyze the images to assess changes in microtubule density, length, and organization.
Cell Viability and Cytotoxicity Assays
These assays measure the overall health of the cell population after compound treatment and are crucial for determining the cytotoxic potential of tubulin inhibitors. Commonly used assays include MTT and XTT.
Experimental Workflow:
Caption: General workflow for cell viability assays.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include positive and negative controls.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Detailed Protocol (XTT Assay): [7][8]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions immediately before use.[7]
-
XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the XTT to a soluble orange formazan product.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Tubulin polymerization inhibitors typically cause an arrest of the cell cycle in the G2/M phase.[9] Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[10][12]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A (to prevent staining of RNA).[10][13] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, while G2/M phase cells will have 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in tables for easy comparison of different compounds and concentrations.
Table 1: Effect of Tubulin Inhibitors on Cell Viability
| Compound | Cell Line | Incubation Time (h) | IC50 (nM)[9] |
| Paclitaxel | HeLa | 19 | 13.4 |
| Abraxane® | HeLa | 19 | 8.037 |
| Nocodazole | - | - | - |
| Colchicine | - | - | - |
Table 2: Effect of Tubulin Inhibitors on Cell Cycle Distribution
| Compound | Concentration (nM) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | 0 | HeLa | 60 | 25 | 15 |
| Paclitaxel | 10 | HeLa | ~20 | ~10 | ~70 |
| Nocodazole | - | - | - | - | - |
Logical Relationship of Assays:
The results from these assays are interconnected and provide a comprehensive picture of a compound's activity as a tubulin polymerization inhibitor.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 6. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. thermofisher.com [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of key assays for studying microtubule dynamics. The protocols are intended for researchers in cell biology, cancer biology, and neurobiology, as well as professionals in drug discovery and development targeting the microtubule cytoskeleton.
Introduction to Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated by a host of microtubule-associated proteins (MAPs).[4] This process, known as dynamic instability, is crucial for the proper functioning of the microtubule cytoskeleton.[1][5] Consequently, microtubules are a key target for the development of therapeutic agents, particularly in oncology.[2][6][7]
This document outlines three fundamental experimental approaches to study microtubule dynamics:
-
In Vitro Microtubule Polymerization Assay: To directly assess the effects of compounds or proteins on tubulin polymerization.
-
Immunofluorescence Microscopy of the Microtubule Cytoskeleton: To visualize the microtubule network in fixed cells and analyze its organization.
-
Live-Cell Imaging of Microtubule Plus-End Dynamics: To quantify the dynamic parameters of individual microtubules in living cells.
In Vitro Microtubule Polymerization Assay
This assay directly measures the assembly of purified tubulin into microtubules in a cell-free system. It is a powerful tool for screening compounds that either inhibit or promote microtubule polymerization.[6][7][8] The polymerization process can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter.[9]
Experimental Workflow
Workflow for the in vitro microtubule polymerization assay.
Protocol: Turbidity-Based Microtubule Polymerization Assay
Materials:
-
Lyophilized tubulin (≥99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.
-
Prepare a 10 mM stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer. Include a vehicle control (e.g., DMSO).
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the components in the following order:
-
70 µL of General Tubulin Buffer
-
10 µL of test compound dilution or vehicle control
-
10 µL of 10 mM GTP
-
10 µL of 4 mg/mL tubulin solution
-
-
The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[10]
-
Data Presentation
| Parameter | Description | Example Data (Control) | Example Data (Inhibitor) | Example Data (Promoter) |
| Lag Time (min) | Time before the onset of polymerization. | 5.2 ± 0.4 | 12.8 ± 0.9 | 2.1 ± 0.3 |
| Vmax (mOD/min) | Maximum rate of polymerization. | 10.5 ± 1.1 | 3.2 ± 0.5 | 18.7 ± 1.5 |
| Plateau (OD) | Maximum absorbance reached. | 0.35 ± 0.03 | 0.12 ± 0.02 | 0.45 ± 0.04 |
Immunofluorescence Microscopy of the Microtubule Cytoskeleton
This technique allows for the visualization of the microtubule network within fixed cells. It is invaluable for observing changes in microtubule organization, density, and morphology in response to genetic manipulation or drug treatment.[11][12][13]
Experimental Workflow
Workflow for immunofluorescence staining of microtubules.
Protocol: Immunofluorescence Staining of Microtubules
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
-20°C Methanol (for fixation)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.[12]
-
Treat the cells with the test compound or vehicle for the desired duration.
-
-
Fixation:
-
Blocking and Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Incubate in blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[16]
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Data Presentation
| Treatment | Microtubule Organization | Microtubule Density | Phenotype |
| Vehicle Control | Radial array extending from the MTOC to the cell periphery. | Normal | Interphase microtubule network |
| Nocodazole (Depolymerizer) | Diffuse tubulin staining, loss of filamentous structures.[11] | Significantly reduced | Microtubule depolymerization |
| Paclitaxel (Stabilizer) | Formation of thick microtubule bundles.[11] | Increased | Microtubule stabilization |
Live-Cell Imaging of Microtubule Plus-End Dynamics
This advanced technique allows for the direct observation and quantification of microtubule dynamics in living cells.[17] By fluorescently labeling microtubule plus-end tracking proteins (+TIPs), such as EB1 or EB3, the growing ends of microtubules can be visualized as comet-like structures.[1][5]
Signaling Pathway of +TIPs
Recruitment of +TIPs to growing microtubule ends.
Protocol: Live-Cell Imaging with EB3-GFP
Materials:
-
Cells stably or transiently expressing a fluorescently tagged +TIP (e.g., EB3-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber
-
Image analysis software (e.g., ImageJ/Fiji with tracking plugins)[18]
Procedure:
-
Cell Preparation:
-
Plate cells expressing EB3-GFP in glass-bottom dishes.
-
Allow cells to adhere and grow to a suitable density for imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire time-lapse images of the EB3-GFP comets at a high temporal resolution (e.g., one frame every 1-2 seconds) for several minutes.[19]
-
-
Image Analysis (Kymograph Analysis):
Data Presentation
| Parameter | Description | Control Cells | Drug-Treated Cells |
| Growth Rate (µm/min) | Speed of microtubule polymerization. | 12.5 ± 2.1 | 8.3 ± 1.8 |
| Shrinkage Rate (µm/min) | Speed of microtubule depolymerization. | 18.2 ± 3.5 | 17.9 ± 3.2 |
| Catastrophe Frequency (events/min) | Rate of transition from growth to shrinkage. | 1.8 ± 0.4 | 3.5 ± 0.6 |
| Rescue Frequency (events/min) | Rate of transition from shrinkage to growth. | 0.9 ± 0.2 | 0.5 ± 0.1 |
Conclusion
The experimental designs detailed in these application notes provide a robust framework for investigating microtubule dynamics. By combining in vitro biochemical assays with cell-based imaging techniques, researchers can gain a multi-faceted understanding of how the microtubule cytoskeleton is regulated and how it is affected by pharmacological agents. This comprehensive approach is critical for both fundamental cell biology research and the development of novel therapeutics targeting microtubule-dependent processes.
References
- 1. rupress.org [rupress.org]
- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Microtubule Dynamics: Moving Towards a Multi-Scale Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Microtubule-Interacting Drugs | Springer Nature Experiments [experiments.springernature.com]
- 8. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andrewslab.ca [andrewslab.ca]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 15. cellproduce.co.jp [cellproduce.co.jp]
- 16. youtube.com [youtube.com]
- 17. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTrack: Automated Detection, Tracking, and Analysis of Dynamic Microtubules - Institut Curie [institut-curie.org]
- 19. Tracking Microtubules in Live Cells | Imaris- Oxford Instruments [imaris.oxinst.com]
- 20. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Inhibitor 32 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 32 is a potent, orally active small molecule that targets tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells.[1][2] These characteristics make it a promising candidate for anticancer therapy. Preclinical studies have demonstrated its efficacy in various cancer cell lines and in vivo xenograft models, highlighting its potential for further development.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in preclinical xenograft models. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in your research.
Mechanism of Action
Tubulin inhibitors are classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[3] this compound belongs to the class of microtubule-destabilizing agents, which inhibit the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events:
-
Disruption of Mitotic Spindle: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[3]
-
G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[1][4][5]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]
Signaling Pathway
Caption: Signaling pathway of this compound.
In Vitro Efficacy Data
The following tables summarize the in vitro activity of this compound against various human cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 1.54[1] |
| SW480 | Colon Cancer | 37.53[1] |
| Hela | Cervical Cancer | 24.61[1] |
| MDA-MB-231 | Breast Cancer | 11.41[1] |
| HCT-116 | Colon Cancer | 2.65[1] |
Table 2: Tubulin Polymerization Inhibition
| Assay | IC50 (µM) |
| In vitro tubulin polymerization | 8.4[1] |
In Vivo Xenograft Model Data
This compound has demonstrated significant anti-tumor activity in a colon cancer xenograft model.
Table 3: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle Control | - | Oral (p.o.) | Daily for 20 days | - |
| This compound | 50 | Oral (p.o.) | Daily for 20 days | Significant[1] |
| This compound | 100 | Oral (p.o.) | Daily for 20 days | Significant[1] |
Experimental Protocols
Experimental Workflow for Xenograft Studies
Caption: Workflow for a typical xenograft study.
Protocol 1: Human Cancer Cell Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the assigned treatment orally (p.o.) daily for the duration of the study (e.g., 20 days).[1]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% formalin for immunohistochemistry.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis
Objective: To analyze the effect of this compound on cell cycle and apoptotic proteins.
Materials:
-
Treated and untreated cell lysates or tumor homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Protocol 4: Immunohistochemistry (IHC)
Objective: To assess the expression of proliferation and apoptosis markers in xenograft tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved Caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.
-
Blocking Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with biotinylated secondary antibody followed by streptavidin-HRP complex.
-
-
Detection and Counterstaining:
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Microscopy: Analyze the stained sections under a microscope.
Troubleshooting
-
No or slow tumor growth in xenografts:
-
Ensure the viability of the injected cells is high.
-
Consider co-injection with Matrigel to improve engraftment.
-
Check the health and immune status of the mice.
-
-
High variability in tumor size:
-
Ensure consistent cell numbers and injection technique.
-
Increase the number of mice per group to improve statistical power.
-
-
Inconsistent Western blot results:
-
Ensure complete protein transfer and use a loading control.
-
Optimize antibody concentrations and incubation times.
-
-
High background in IHC:
-
Optimize antigen retrieval conditions and blocking steps.
-
Ensure thorough washing between steps.
-
Conclusion
This compound is a promising anti-cancer agent with demonstrated efficacy in both in vitro and in vivo models. The protocols provided in this document offer a comprehensive guide for researchers to further investigate its therapeutic potential in xenograft models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data.
References
Application Notes and Protocols for Measuring Apoptosis Following Tubulin Inhibitor 32 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis in response to treatment with Tubulin inhibitor 32, a potent anti-proliferative agent that induces programmed cell death by disrupting microtubule polymerization.[1] This document outlines the underlying signaling pathways, offers detailed experimental protocols for key apoptosis assays, and presents data in a clear, comparative format.
Introduction to this compound and Apoptosis
This compound is a small molecule that exerts its anticancer effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers apoptosis.[1][2] The induction of apoptosis is a key mechanism through which many chemotherapeutic agents, including tubulin inhibitors, eliminate cancer cells.[2][3] Therefore, accurate and robust methods for quantifying apoptosis are essential for evaluating the efficacy of this compound and similar compounds in preclinical drug development.
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases.[4][5] Several well-established techniques can be employed to measure these apoptotic events. This guide will focus on four principal methods:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis.
-
Caspase Activity Assays: To measure the activation of key executioner caspases.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To identify DNA fragmentation.
-
Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins.
Signaling Pathways of Apoptosis Induced by Tubulin Inhibitors
Tubulin inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The disruption of microtubule function is a significant cellular stressor that often converges on the intrinsic pathway.
Diagram: Apoptosis Signaling Pathway Induced by Tubulin Inhibitors
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing apoptosis in cultured cells treated with this compound. It is recommended to include both positive and negative controls in each experiment. A common positive control for apoptosis induction is staurosporine or etoposide.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.
Diagram: Annexin V/PI Staining Workflow
Caption: Workflow for Annexin V/PI apoptosis detection.
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and culture until they reach the desired confluency. Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the culture medium, which contains apoptotic bodies and detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
Data Presentation:
| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a chemiluminescent signal.[9][10]
Protocol:
-
Cell Lysis: Seed cells in a 96-well plate and treat with this compound. After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate solution to each well.[9]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission between 420-460 nm for AMC-based substrates) or luminescence using a plate reader.[9]
Data Presentation:
| Treatment Group | Relative Fluorescence/Luminescence Units (RFU/RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
TUNEL Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[11][12]
Diagram: TUNEL Assay Workflow
Caption: Workflow for TUNEL assay for apoptosis detection.
Protocol (for fluorescence microscopy):
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[11]
-
Labeling: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[11][13]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342. Mount the coverslips onto microscope slides.
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Presentation:
| Treatment Group | Percentage of TUNEL-Positive Cells |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by detecting changes in the expression levels of key regulatory proteins.[8][14]
Key Protein Targets:
-
Bcl-2 Family: Analyze the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[15]
-
Caspases: Detect the cleavage of pro-caspases (e.g., pro-caspase-3, -8, -9) into their active, cleaved forms.[4][8]
-
PARP (Poly(ADP-ribose) polymerase): Detect the cleavage of full-length PARP (116 kDa) into its 89 kDa fragment, a hallmark of caspase-3 activation.[8]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level | Relative Cleaved PARP Level |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Conclusion
The methods described in these application notes provide a robust framework for characterizing the apoptotic effects of this compound. For a comprehensive understanding, it is recommended to employ a combination of these techniques. For instance, initial screening with Annexin V/PI staining can be followed by Western blotting to elucidate the specific molecular pathways involved. By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate reliable and comparable data to advance the development of novel tubulin inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. bosterbio.com [bosterbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER+ Breast Cancer [mdpi.com]
Troubleshooting & Optimization
Tubulin inhibitor 32 solubility issues and solutions
Welcome to the technical support center for Tubulin inhibitor 32. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: While specific solubility data for this compound in a full range of solvents is not publicly available, a common starting solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO).[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide array of polar and non-polar organic molecules.[1] For initial experiments, preparing a high-concentration stock solution in 100% DMSO is recommended.
Q2: How do I prepare a high-concentration stock solution?
A2: To prepare a stock solution, weigh the required amount of the compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.[3][4] For example, to make a 10 mM stock solution, dissolve 3.25 mg of this compound (Molecular Weight: 325.37 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[3] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q3: My compound dissolved in DMSO but precipitated when I added it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds.[6] The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, try adding the DMSO stock solution to your pre-warmed (37°C) culture medium while gently vortexing or swirling the tube.[3][7] This helps in rapid dispersion. Additionally, performing a stepwise dilution can prevent precipitation caused by a sudden change in concentration.[5] Ensure the final concentration of your compound in the assay does not exceed its solubility limit in the final medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent.[8][9] A general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with 0.1% being preferable for long-term assays to avoid solvent-induced artifacts or toxicity.[5][10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[8]
Q5: The product vial appears to be empty. Is it?
A5: If the product is ordered in a small quantity (e.g., milligrams), it may appear as a thin, transparent film or a small amount of powder at the bottom of the vial.[3] Before opening, we recommend centrifuging the vial briefly to collect all the material at the bottom.
Troubleshooting Guide: Solubility Issues
Problem: The compound will not dissolve in the initial solvent (e.g., DMSO).
-
Solution 1: Physical Agitation. Ensure you have vortexed the solution thoroughly. For stubborn compounds, brief sonication in a water bath can provide the energy needed to break the crystal lattice and facilitate dissolution.[3]
-
Solution 2: Gentle Heating. Warm the solution in a water bath at 37°C for 10-30 minutes.[3][7] This can increase the kinetic solubility. However, be cautious about the thermal stability of the compound.
-
Solution 3: Try an Alternative Solvent. If DMSO fails, other organic solvents can be tested. See the solvent properties table below for alternatives.
Problem: The compound precipitates over time in my stock solution at -20°C.
-
Solution 1: Check for Water Contamination. DMSO is hygroscopic and can absorb water from the atmosphere, which significantly decreases the solubility of hydrophobic compounds.[2] Use anhydrous DMSO and ensure vials are tightly sealed.
-
Solution 2: Lower the Stock Concentration. The compound may be stored at a concentration above its long-term solubility limit. Try preparing a slightly less concentrated stock solution (e.g., 5 mM instead of 10 mM).
-
Solution 3: Re-dissolve Before Use. Before each use, bring the stock solution to room temperature and vortex to ensure any precipitate is re-dissolved. Visually inspect the solution for clarity.[3]
Problem: I have tried everything and still see precipitation in my final assay medium.
-
Solution 1: Reduce the Final Concentration. The required concentration for your experiment may be above the compound's aqueous solubility limit. Determine the highest workable concentration that remains in solution.
-
Solution 2: Use Co-solvents. When diluting the DMSO stock into the final medium, the addition of a pharmaceutically acceptable co-solvent may be necessary.[5] Common co-solvents include PEG400 or Tween 80.[5]
-
Solution 3: pH Adjustment. The IUPAC name for this compound, 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline, indicates the presence of an amine group. Amines are typically basic and their solubility can be pH-dependent.[11][12] They tend to be more soluble in acidic conditions where the amine group is protonated (charged).[13] However, altering the pH of cell culture media can be detrimental to cells, so this approach should be used with extreme caution and within a physiologically compatible range.
Data & Protocols
Table 1: Properties of Common Solvents for Small Molecules
| Solvent | Properties | Recommended Max. Conc. in Cell Culture | Pros | Cons |
| DMSO | Aprotic, polar | < 0.5% (0.1% preferred)[5][10] | Excellent solubilizing power for a wide range of compounds.[1] | Can be toxic to some cell lines at higher concentrations[9][14], hygroscopic. |
| Ethanol | Protic, polar | < 0.5% | Less toxic than DMSO for many cell lines, volatile. | Not as powerful a solvent as DMSO for highly non-polar compounds. |
| PEG 400 | Polyethylene glycol | Variable, often used in vivo | Low toxicity, can be used as a co-solvent to improve aqueous solubility.[15] | Can increase the viscosity of the solution. |
| Tween 80 | Non-ionic surfactant | < 0.1% | Can be used to create stable micelles or emulsions for very insoluble compounds.[5] | Can interfere with some biological assays. |
Table 2: Summary of Advanced Solubility Enhancement Techniques
| Technique | Description | Applicability for Lab-Scale Experiments | Considerations & Limitations |
| Co-solvency | Using a water-miscible organic solvent to increase drug solubility in an aqueous solution.[16] | High | Requires careful optimization of co-solvent type and concentration to avoid cell toxicity.[17] |
| pH Adjustment | Altering the pH to ionize the compound, thereby increasing its aqueous solubility.[13] | Moderate | Limited by the narrow physiological pH range required for cell culture (typically pH 7.2-7.4).[18] |
| Complexation | Using a complexing agent, like a cyclodextrin, to form a soluble inclusion complex with the drug.[15] | Moderate | Can alter the free concentration of the drug, potentially affecting its activity. Requires specific host-guest chemistry. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at the solid state. | Low | Primarily a pharmaceutical formulation technique, not easily applicable for routine lab experiments. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a method to estimate the kinetic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Method:
-
Prepare a highly concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM). This will serve as your starting point.
-
Label a series of microcentrifuge tubes for each solvent to be tested (e.g., "PBS-100uM", "PBS-50uM", etc.).
-
Perform serial dilutions of your DMSO stock into the test solvent (e.g., PBS) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is kept constant and low across all tubes (e.g., <0.5%).
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes at room temperature (or 37°C if relevant for your assay) for 1-2 hours to allow them to equilibrate.
-
After incubation, visually inspect each tube for precipitation. A cloudy or hazy appearance or visible particles indicates that the concentration has exceeded the solubility limit. The highest concentration that remains a clear, particle-free solution is your estimated kinetic solubility.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the compound in the supernatant using HPLC-UV.
Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 325.37)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials[7]
-
Calibrated analytical balance
-
Vortexer
Method:
-
Weigh out 3.25 mg of this compound on an analytical balance and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If needed, sonicate for 5-10 minutes. Visually confirm that the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (days to weeks), 4°C may be acceptable.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. issr.edu.kh [issr.edu.kh]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tubulin Inhibitor 32 in Your Experiments
Welcome to the technical support center for Tubulin Inhibitor 32. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active agent that functions by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is often soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q3: What are the expected cellular effects of treating cells with this compound?
A3: Treatment with this compound typically results in a dose-dependent decrease in cell viability and proliferation. Morphologically, you may observe an increase in rounded-up cells, characteristic of mitotic arrest. At the molecular level, you can expect to see an accumulation of cells in the G2/M phase of the cell cycle and an increase in markers of apoptosis, such as caspase activation.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to target tubulin, like many small molecule inhibitors, the possibility of off-target effects exists. Structural optimization of tubulin inhibitors can sometimes lead to binding to other proteins, potentially causing toxicity.[1] If you observe unexpected cellular phenotypes, it is recommended to perform further validation experiments to confirm that the observed effects are due to tubulin inhibition.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide addresses specific problems you might face when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible IC50 values. | The type of cytotoxicity assay used can influence the IC50 value.[2] Cell seeding density can also significantly impact chemoresistance and, therefore, the IC50.[3] | Use a consistent and well-validated cytotoxicity assay for all experiments. Optimize and standardize your cell seeding density to ensure a constant growth rate during the experiment.[3] |
| Low potency or no observable effect at expected concentrations. | The compound may have poor solubility in the aqueous culture medium, leading to precipitation. The cells may have developed resistance, for example, through the overexpression of efflux pumps that remove the drug from the cell.[4] | Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic. Test the inhibitor on a different, sensitive cell line to confirm its activity. Consider using combination therapies to overcome potential resistance mechanisms.[4] |
| High background or off-target effects. | The concentration of the inhibitor may be too high, leading to non-specific toxicity. The final DMSO concentration in the culture medium may be causing cellular stress. | Perform a dose-response curve to determine the optimal concentration range. Always include a vehicle control (DMSO-treated cells) to distinguish between inhibitor-specific effects and solvent effects. |
| Difficulty in achieving G2/M arrest. | The incubation time may be too short for the cells to accumulate at the G2/M checkpoint. The concentration of the inhibitor may be too low to effectively disrupt microtubule dynamics. | Perform a time-course experiment to determine the optimal incubation time for observing G2/M arrest. Titrate the inhibitor concentration to find the minimum effective dose that induces cell cycle arrest. |
| Unexpected cell morphology or death mechanism. | The observed phenotype might be due to off-target effects of the inhibitor.[1] Some cancer cells can undergo mitotic catastrophe instead of classical apoptosis following treatment with microtubule poisons.[5] | Validate the on-target effect by observing microtubule disruption using immunofluorescence. Analyze the cells for markers of different cell death pathways (e.g., apoptosis, necrosis, mitotic catastrophe) to understand the mechanism of action in your specific cell line. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibition (GI50) values for this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration in your experiments.
| Cell Line | Assay Type | Incubation Time (h) | IC50 / GI50 (µM) | Reference |
| HeLa | Proliferation Assay | 48 | 24.61 | [6] |
| HepG2 | Proliferation Assay | 48 | 1.54 | [6] |
| HCT-116 | Colony Formation | 24 | 0-2 (dose-dependent suppression) | [6] |
| MDA-MB-231 | Proliferation Assay | 48 | 11.41 | [6] |
| SW480 | Proliferation Assay | 48 | 37.53 | [6] |
| Lymphoma Cells (VL51) | Proliferation Assay | 72 | 1.8 | [7] |
| Lymphoma Cells (MINO) | Proliferation Assay | 72 | 1.4 | [7] |
| Lymphoma Cells (HBL1) | Proliferation Assay | 72 | 1.7 | [7] |
| Lymphoma Cells (SU-DHL-10) | Proliferation Assay | 72 | 2.0 | [7] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Remember to include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis
The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Disruption of microtubule dynamics activates checkpoint kinases like ATM and Chk2, which in turn inactivate the Cdc25C phosphatase. This prevents the activation of the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis, thus causing a G2/M arrest. Prolonged arrest can then trigger the intrinsic apoptotic pathway.
References
- 1. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of G2/M arrest signaling pathway proteins in advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM-p53 pathway causes G2/M arrest, but represses apoptosis in pseudolaric acid B-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Tubulin inhibitor 32
Welcome to the technical support center for Tubulin Inhibitor 32. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving inconsistent results in your experiments with this compound.
General Properties and Handling
-
Q1: What is the mechanism of action for this compound?
-
Q2: How should I store and handle this compound?
-
A2: For long-term storage, it is recommended to store the compound as a dry powder at -20°C. For short-term storage of a few days to weeks, it can be kept at 4°C. Stock solutions should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
-
-
Q3: What is the recommended solvent for dissolving this compound?
Experimental Design and Optimization
-
Q4: I am seeing variable anti-proliferative activity across different cell lines. Why is this happening?
-
A4: The anti-proliferative activity of this compound can vary significantly between cell lines. This is expected and can be attributed to several factors, including:
-
Differential expression of β-tubulin isotypes: Some cancer cells overexpress certain β-tubulin isoforms that can confer resistance to tubulin inhibitors.[2]
-
Presence of drug efflux pumps: Overexpression of proteins like P-glycoprotein (P-gp) can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Cell-specific metabolic rates: The metabolic stability of this compound can differ between cell types, as suggested by its varying stability in human versus rat liver microsomes.[1]
-
-
It is essential to determine the optimal concentration for each cell line empirically by performing a dose-response curve.
-
-
Q5: My results are inconsistent between experiments, even with the same cell line and concentration. What could be the cause?
-
A5: Inconsistent results can stem from several sources. Consider the following troubleshooting steps:
-
Compound Stability: Ensure your stock solution is fresh and has been stored correctly. Some compounds can degrade over time in solution, even when frozen.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments. Cellular responses can change with prolonged culturing.
-
Experimental Timing: Adhere to consistent incubation times. The effects of tubulin inhibitors are often time-dependent.
-
Pipetting Accuracy: Small variations in the volume of the inhibitor added can lead to significant differences in the final concentration, especially when working with potent compounds.
-
Solubility Issues: The inhibitor may be precipitating out of solution in your culture medium. Visually inspect your wells for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
-
-
-
Q6: What are the expected off-target effects of this compound?
-
A6: While this compound is designed to target tubulin, off-target effects are possible with any small molecule inhibitor.[5][6] Structural optimization of lead compounds can sometimes introduce binding to other proteins.[5] If you observe unexpected phenotypes, consider performing experiments to rule out common off-target effects, such as kinase inhibition or effects on other cytoskeletal components.
-
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 1.54 |
| SW480 | Colon Cancer | 37.53 |
| HeLa | Cervical Cancer | 24.61 |
| MDA-MB-231 | Breast Cancer | 11.41 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Microtubule Polymerization Inhibition
| Assay | IC50 (µM) |
| Microtubule Polymerization | 8.4 |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Anti-Tumor Activity
| Animal Model | Dosage | Treatment Schedule | Outcome |
| Mice | 50, 100 mg/kg (p.o.) | Daily for 20 days | Shows anti-tumor activity |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to first dissolve the compound in DMSO and then dilute it in the medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a live/dead stain) and follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations and analyze the DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Signaling Pathway: Tubulin Inhibition and Downstream Effects
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Cell Viability Results
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tubulin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of tubulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of our tubulin inhibitor?
A1: The low oral bioavailability of many tubulin inhibitors stems from a combination of factors. The most common challenges include:
-
Poor Aqueous Solubility: Many tubulin inhibitors are highly lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.[1][2][3]
-
P-glycoprotein (Pgp)-Mediated Efflux: Tubulin inhibitors can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[1][4][5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine and/or liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.[6][7]
-
Unfavorable Formulation Properties: The physicochemical properties of the drug may lead to inconsistent and poor absorption when formulated for oral delivery.[8]
Q2: What formulation strategies can we explore to enhance the solubility and dissolution of our lead compound?
A2: Several formulation strategies can be employed to overcome poor aqueous solubility:
-
Nanoparticle-Based Delivery Systems: Encapsulating the tubulin inhibitor in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and dissolution rate.[9][10][11]
-
Lipid-Based Formulations: Formulating the compound in lipid-based systems, like self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in the gastrointestinal tract.[2][12]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can increase its apparent solubility and dissolution rate compared to its crystalline form.[2][12]
-
Micronization: Reducing the particle size of the drug through micronization increases the surface area available for dissolution.[8]
Q3: How can we determine if our tubulin inhibitor is a substrate for P-glycoprotein?
A3: You can assess whether your compound is a P-gp substrate using a combination of in vitro and in vivo methods. A common in vitro approach is the Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which express P-gp, to measure the bidirectional transport of your compound. A higher efflux ratio (basolateral to apical transport divided by apical to basolateral transport) suggests that the compound is a substrate for P-gp.
Q4: What is a prodrug approach, and how can it improve the oral bioavailability of our tubulin inhibitor?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome several bioavailability challenges:
-
Increased Aqueous Solubility: Attaching a hydrophilic moiety, such as a phosphate group, can significantly increase the water solubility of the parent drug.[1][13] This phosphate prodrug is then cleaved by phosphatases in the body to release the active compound.
-
Enhanced Permeability: Modifying the drug to be more lipophilic can improve its ability to cross the intestinal membrane.[14][15]
-
Bypassing First-Pass Metabolism: A prodrug can be designed to be resistant to metabolic enzymes in the gut and liver, releasing the active drug only after it has reached systemic circulation.
Q5: What is "pharmacokinetic boosting," and is it a viable strategy for our compound?
A5: Pharmacokinetic boosting involves the co-administration of a second agent that inhibits specific metabolic enzymes (like CYP3A4) or efflux transporters (like P-gp).[6][16] This inhibition reduces first-pass metabolism and/or P-gp-mediated efflux of the primary drug, thereby increasing its oral bioavailability.[6][17] This can be a viable strategy if your tubulin inhibitor is a known substrate for these enzymes or transporters. However, potential drug-drug interactions with the boosting agent need to be carefully evaluated.
Troubleshooting Guides
Problem 1: Inconsistent oral bioavailability in animal studies despite good in vitro permeability.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility and dissolution in vivo. | 1. Characterize the solid-state properties of your compound (polymorphism, crystallinity).2. Consider formulation strategies to enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.[2][12]3. Perform dissolution studies under biorelevant conditions to better predict in vivo behavior. |
| High first-pass metabolism. | 1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of metabolism.[4]2. If metabolism is high, consider a prodrug approach to mask the metabolic site or co-administer with a metabolic inhibitor.[6][14] |
| P-glycoprotein (Pgp) mediated efflux. | 1. Perform a Caco-2 permeability assay to confirm if your compound is a P-gp substrate.2. If it is a substrate, consider co-administration with a P-gp inhibitor or chemical modification to create a non-substrate analog.[5][6] |
| Unstable formulation. | 1. Assess the physical and chemical stability of your formulation under storage and in simulated gastric and intestinal fluids.[8] |
Problem 2: Our novel tubulin inhibitor shows high potency in cell-based assays but poor efficacy in in vivo oral xenograft models.
| Possible Cause | Troubleshooting Step |
| Low oral bioavailability. | 1. Conduct pharmacokinetic studies in the same animal model to determine the oral bioavailability (F%).[4]2. If F% is low, investigate the underlying causes (solubility, metabolism, efflux) as outlined in Problem 1. |
| Rapid clearance. | 1. Analyze the pharmacokinetic profile to determine the half-life (t1/2) and clearance rate.2. If clearance is too rapid, the compound may not be reaching therapeutic concentrations in the tumor for a sufficient duration. Consider optimizing the dosing regimen or modifying the compound to reduce clearance. |
| Compound is a potent P-gp substrate, and the tumor model expresses high levels of P-gp. | 1. Evaluate P-gp expression levels in your xenograft model.2. Test the efficacy of your compound in combination with a P-gp inhibitor.[4] |
Quantitative Data Summary
Table 1: Examples of Oral Bioavailability of Tubulin Inhibitors
| Compound | Animal Model | Oral Bioavailability (F%) | Reference |
| Compound II | Mice, Rats, Dogs | 21-50% | [4] |
| Compound IAT | Mice, Rats, Dogs | 21-50% | [4] |
| ABT-751 | Humans | Dose-proportional absorption | [1] |
| S-72 | Mice | High oral bioavailability | [3] |
| An imidazole derivative of CA-4 | Rats | 82% | [18] |
Table 2: Improvement of Physicochemical Properties through Formulation and Prodrug Strategies
| Strategy | Compound/System | Improvement | Reference |
| Prodrug Approach | 10-hydroxycamptothecin glucuronide prodrug | 80-fold increase in solubility | [19] |
| Prodrug Approach | pyrazolo[3,4-d]pyrimidine prodrug | 600-fold increase in solubility | [19] |
| Prodrug Approach | Docetaxel-glycopyranoside prodrug | 52-fold increase in solubility | [19] |
| Nanoparticle Formulation | LY293 loaded in polymeric nanoparticles | Mean particle size: 150 nm, Loading efficiency: 7.40% | [10] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
-
Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Methodology:
-
Reconstitute purified tubulin (e.g., porcine brain tubulin) in a glutamate-based buffer.
-
Incubate the tubulin with various concentrations of the test compound or a vehicle control at 37°C. A known tubulin inhibitor like colchicine can be used as a positive control.[20]
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[20]
-
Calculate the percentage of inhibition at a specific time point or determine the IC50 value for polymerization inhibition.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess if the tubulin inhibitor causes cell cycle arrest at the G2/M phase.
-
Methodology:
-
Culture cancer cells (e.g., A431, PC-3) and treat them with the test compound at various concentrations for a specified duration (e.g., 24 hours).[10][20]
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[20]
-
3. In Vivo Pharmacokinetic Study
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a tubulin inhibitor in an animal model.
-
Methodology:
-
Administer the compound to a cohort of animals (e.g., mice, rats) via both intravenous (IV) and oral (PO) routes.[4]
-
Collect blood samples at various time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and PO administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Experimental workflow for evaluating novel oral tubulin inhibitors.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Relationship between bioavailability challenges and improvement strategies.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Delivery of Nanoparticle Formulation of Novel Tubulin Inhibitor for Treating Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. mdpi.com [mdpi.com]
- 16. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 18. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
stability of Tubulin inhibitor 32 in different solvents
Welcome to the technical support center for Tubulin Inhibitor 32. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues encountered during the handling and use of this compound.
Q1: How should I store this compound upon receipt?
A1: For long-term storage, the solid powder of this compound should be stored at -20°C, where it is expected to be stable for up to three years. For short-term storage (days to weeks), the solid can be kept at 4°C.[1] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions in DMSO should be aliquoted and stored at -80°C, where they can be stable for up to six months to a year.[1] For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.
Q4: I observed precipitation in my stock solution after storing it at -20°C. What should I do?
A4: Precipitation upon freezing is a common issue. Before each use, ensure the stock solution is completely thawed and vortexed thoroughly to ensure homogeneity. If precipitation persists, gentle warming in a water bath (not exceeding 37°C) may help redissolve the compound. However, be cautious as excessive heat can lead to degradation. If the precipitate does not redissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Q5: Can I use aqueous buffers to prepare working solutions of this compound?
A5: Due to the poor aqueous solubility of many tubulin inhibitors, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[3] Subsequently, this stock solution can be diluted into aqueous buffers for your experiments. It is critical to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. When diluting into aqueous buffers, add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.
Q6: I am seeing inconsistent results in my cell-based assays. Could the stability of the compound in my culture medium be an issue?
A6: Yes, the stability of small molecules in aqueous media can be a concern. While specific data for this compound is not available, pyrazole derivatives can be susceptible to hydrolysis under certain pH and temperature conditions. It is recommended to prepare fresh working solutions in your cell culture medium for each experiment and to minimize the time the compound is incubated in the medium before being added to the cells.
Stability of this compound in Different Solvents
While specific, publicly available quantitative stability data for this compound is limited, the following table provides an illustrative stability profile based on general knowledge of pyrazole-containing small molecules and typical storage recommendations from suppliers. This data is for guidance purposes only and should be confirmed by a formal stability study.
| Solvent | Temperature | Estimated Stability (Time to 10% Degradation) | Storage Recommendation |
| Solid Powder | -20°C | > 2 years[1][2] | Long-term |
| 4°C | Days to weeks[2] | Short-term | |
| Ambient | Stable for a few weeks during shipping[2] | Shipping | |
| DMSO | -80°C | ~ 6 months[1] | Long-term stock solution |
| -20°C | ~ 1 month[1] | Short-term stock solution | |
| 4°C | < 24 hours (potential for degradation) | Not recommended | |
| Ambient | < 8 hours (use immediately) | Not recommended | |
| Ethanol | -20°C | Weeks to months (compound specific) | Short to medium-term |
| Ambient | Hours to days (potential for degradation) | Not recommended for storage | |
| Aqueous Buffer (e.g., PBS, pH 7.4) | 4°C | Hours (high risk of precipitation and degradation) | Prepare fresh for each use |
| Ambient | < 2 hours (high risk of precipitation and degradation) | Prepare fresh and use immediately |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add an excess amount of this compound to each vial. The exact amount should be more than what is expected to dissolve.
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for a Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system with a UV-Vis or PDA detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be able to separate the parent compound from all degradation products.
Visualizations
Caption: Workflow for handling and assessing the stability of this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Tubulin inhibitor 32 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Tubulin Inhibitor 32 in normal cells during pre-clinical research.
Introduction to this compound
This compound (also identified as compound 6y) is a potent, orally active small molecule that targets tubulin polymerization.[1] By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and triggers apoptosis, leading to its anti-proliferative activity.[1] While highly effective against various cancer cell lines, it is crucial to assess and manage its cytotoxic effects on non-cancerous, normal cells to determine its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by inhibiting the polymerization of tubulin, a key component of microtubules.[1] Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[2] By preventing the formation of functional microtubules, the inhibitor disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[1][3]
Q2: What are the known cytotoxic effects of this compound on cancer cells?
A2: this compound has demonstrated potent anti-proliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.
Q3: Is there data on the cytotoxicity of this compound in normal, non-cancerous cells?
A3: A key study on this compound (compound 6y) reported that it was effective in suppressing tumor growth in a mouse model without apparent toxicity.[1] However, specific IC50 values for normal cell lines were not detailed in the abstract of this publication. It is a critical step for researchers to determine the selectivity of the compound by testing it against relevant normal cell lines (e.g., human diploid fibroblasts, primary endothelial cells) in parallel with their cancer cell models.
Q4: What are some general strategies to mitigate the cytotoxicity of tubulin inhibitors in normal cells?
A4: Several strategies are being explored to reduce the off-target effects of tubulin inhibitors on healthy cells. These include:
-
Dose Optimization: Carefully titrating the concentration of the inhibitor to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow for lower, less toxic doses of each compound.
-
Targeted Delivery Systems: Advanced drug delivery methods, such as antibody-drug conjugates (ADCs) or nanoparticle-based carriers, can help to selectively deliver the inhibitor to tumor cells, thereby sparing healthy tissues.[2]
-
Development of Dual-Targeting Inhibitors: Research is ongoing into dual-target inhibitors that may offer increased efficacy and lower toxicity.[4]
Troubleshooting Guide: High Cytotoxicity in Normal Cells
If you are observing unacceptably high levels of cytotoxicity in your normal cell control experiments, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 2.65 |
| HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - |
| SGC-7901 | Gastric Cancer | - |
Note: IC50 values for HeLa, MCF-7, and SGC-7901 were investigated for a similar class of compounds in a related study, but specific data for this compound (6y) was only provided for HCT-116 in the primary publication.[1][3] Researchers should determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[9]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Controls for spontaneous and maximum LDH release should be included to calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[11]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
Technical Support Center: Tubulin Polymerization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the tubulin polymerization assay?
A1: The tubulin polymerization assay is based on the principle that the polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.[1][2] This method, adapted from the work of Shelanski et al. and Lee et al., allows for the monitoring of the three phases of microtubule polymerization: nucleation, growth, and steady-state equilibrium.[1][2] Alternatively, a fluorescence-based method can be used where a fluorescent reporter incorporates into microtubules as they polymerize, leading to an increase in fluorescence intensity.[3][4]
Q2: What are the key reagents and equipment needed for this assay?
A2: Essential reagents include purified tubulin protein, a polymerization buffer (typically containing PIPES, MgCl2, and EGTA), GTP, and a temperature-controlled spectrophotometer or fluorometer capable of reading 96-well plates.[1][2][3] For fluorescence assays, a fluorescent reporter dye like DAPI is also required.[5][6] Control compounds such as paclitaxel (a polymerization enhancer) and nocodazole or vinblastine (polymerization inhibitors) are also recommended.[1][3]
Q3: How should I store and handle tubulin to maintain its activity?
A3: Tubulin is a labile protein and should be stored at -70°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[1][7] Once thawed, tubulin should be kept on ice at all times to prevent premature polymerization.[1][2] If the tubulin solution has been stored improperly or accidentally thawed and refrozen, it is advisable to pre-centrifuge the sample to remove any inactive aggregates that could act as seeds and alter the polymerization kinetics.
Q4: What is the importance of temperature control in this assay?
A4: Temperature is a critical parameter. Tubulin polymerization is induced by raising the temperature to 37°C, while depolymerization occurs at 4°C.[1][2] It is crucial to use a temperature-regulated spectrophotometer set to 37°C and to pre-warm the microtiter plate to ensure efficient and uniform polymerization across all wells.[1][2] A decrease of even one degree from 37°C can result in a significant decrease in the rate and extent of polymerization, typically a 5% loss of polymer per degree.[1][2]
Q5: How do I interpret the results of my tubulin polymerization assay?
A5: The output of the assay is a polymerization curve showing changes in absorbance or fluorescence over time. This curve typically displays three phases: a lag phase (nucleation), a rapid increase (growth or elongation), and a plateau (steady-state).[1][2] Compounds that affect tubulin polymerization will alter this curve. For example, polymerization inhibitors like nocodazole will decrease the rate and extent of polymerization, while stabilizers like paclitaxel will often eliminate the nucleation phase and increase the polymerization rate.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or very low polymerization signal in the control well | 1. Inactive tubulin due to improper storage or handling. 2. Incorrect buffer composition or pH. 3. Spectrophotometer not at 37°C. 4. Insufficient GTP concentration. | 1. Use a fresh aliquot of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify the composition and pH of all buffers. 3. Ensure the plate reader is pre-warmed to and maintained at 37°C.[1][2] 4. Check the concentration and freshness of the GTP solution. |
| High background signal or "noise" | 1. Precipitation of the test compound. 2. Air bubbles in the wells. 3. Condensation on the plate bottom. | 1. Check the solubility of your compound in the assay buffer. You may need to adjust the solvent concentration (e.g., DMSO should typically not exceed 2%). 2. Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if necessary. 3. Allow the plate to equilibrate to the spectrophotometer's temperature before reading to prevent condensation. |
| Inconsistent results between replicate wells | 1. Uneven temperature across the 96-well plate. 2. Inaccurate pipetting. 3. Presence of tubulin aggregates acting as seeds. | 1. Use a high-quality plate reader with uniform temperature control. Placing the plate on a metal block on ice before transfer can help with even temperature transition. 2. Use calibrated pipettes and ensure proper mixing. Using duplicate or triplicate wells can help identify pipetting errors. 3. Pre-centrifuge the tubulin stock to remove aggregates before use. |
| Absence of a lag phase (nucleation) in the control | 1. Presence of tubulin aggregates that act as seeds. 2. Contaminants in the tubulin preparation or buffer. | 1. Pre-centrifuge the tubulin solution at high speed (e.g., ~140,000 x g) for 10 minutes at 2-4°C to remove aggregates. 2. Ensure high purity of all reagents. The presence of a lag time is an important indicator of tubulin quality. |
| Increased OD that is not due to microtubule formation | 1. Compound precipitation. 2. The compound itself absorbs at 340 nm. | 1. To check for precipitation, at the end of the assay, cool the plate to 4°C for 20-30 minutes to depolymerize the microtubules. The OD should return to near baseline. If it remains high, precipitation is likely. 2. Run a control with the compound in buffer alone to measure its intrinsic absorbance. |
Experimental Protocols
Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and common literature methods.[1][2]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol (100%)
-
Test compounds and controls (e.g., paclitaxel, nocodazole) dissolved in an appropriate solvent (e.g., DMSO)
-
Half-area 96-well plate
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/ml in GTB. Aliquot and store at -80°C.
-
Prepare a 10 mM GTP working solution in GTB.
-
Prepare the final polymerization buffer (G-PEM) by adding GTP and glycerol to the GTB. A typical final concentration in the reaction is 1 mM GTP and 10% glycerol.[1]
-
-
Assay Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well, combine the polymerization buffer, test compound (or vehicle control), and tubulin. A typical final tubulin concentration is 3 mg/ml.[1]
-
Keep all solutions on ice to prevent premature polymerization.
-
-
Polymerization and Measurement:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Carefully transfer 100 µL of each reaction mixture to the appropriate wells of the pre-warmed plate.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1][2]
-
Fluorescence-Based Tubulin Polymerization Assay
This protocol is based on the use of a fluorescent reporter that binds to polymerized microtubules.[3][4]
Materials:
-
All materials from the absorbance-based assay.
-
Fluorescent reporter dye (e.g., DAPI).
-
Black, flat-bottom, half-area 96-well plate.
-
Temperature-controlled microplate fluorometer.
Procedure:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as the absorbance-based assay.
-
The polymerization buffer should also contain the fluorescent reporter at its optimal concentration (e.g., 6.3 µM DAPI).[5]
-
-
Assay Setup:
-
The setup is similar to the absorbance-based assay, performed on ice. The final reaction volume is often smaller (e.g., 50 µL) and the tubulin concentration can be lower (e.g., 2 mg/ml) due to the higher sensitivity of the fluorescence method.[3]
-
-
Polymerization and Measurement:
-
Transfer the reaction mixtures to a pre-warmed black 96-well plate.
-
Immediately place the plate in the fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 420-450 nm for DAPI-based assays) at regular intervals for 60 minutes.[3][4]
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for tubulin polymerization assays.
| Parameter | Absorbance-Based Assay | Fluorescence-Based Assay | Reference(s) |
| Tubulin Concentration | 3 - 4 mg/ml | 2 mg/ml | [1],[2],[3] |
| Final Reaction Volume | 100 µL | 50 µL | [1],[3] |
| Wavelength | 340 nm (Absorbance) | Ex: 360 nm, Em: 420-450 nm | [1],[3] |
| Expected OD/RFU (Control) | OD of 0.15 - 0.28 | Varies by instrument | [1],[2] |
| Effect of Paclitaxel (Enhancer) | Eliminates lag phase, increases Vmax | Eliminates lag phase, increases Vmax | [1],[3] |
| Effect of Nocodazole/Vinblastine (Inhibitor) | Decreases Vmax and final polymer mass | Decreases Vmax and final polymer mass | [1],[3] |
| Assay Time | ~1.5 hours (including 1 hr polymerization) | ~1.5 hours (including 1 hr polymerization) | [1],[2] |
Visualizations
Caption: Experimental workflow for a tubulin polymerization assay.
Caption: Regulation of microtubule dynamics by common chemical agents.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. maxanim.com [maxanim.com]
- 4. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopenarchives.com [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in Novel Microtubule Inhibitor Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel microtubule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to microtubule-targeting agents (MTAs)?
A1: Resistance to MTAs is a significant hurdle in cancer therapy and can be intrinsic or acquired. The most common mechanisms include:
-
Overexpression of ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1) is a well-known efflux pump that actively removes drugs from the cell, reducing their intracellular concentration and efficacy.[1][2][3]
-
Alterations in Tubulin:
-
Mutations: Changes in the amino acid sequence of α- or β-tubulin can alter drug binding affinity or affect microtubule dynamics.[2][4]
-
Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is strongly associated with resistance to taxanes and vinca alkaloids.[5][6][7] This isotype can alter microtubule dynamics, making them less sensitive to the effects of MTAs.[6][7]
-
-
Changes in Microtubule-Interacting Proteins: Altered expression of proteins that regulate microtubule dynamics, such as stathmin, can also contribute to drug resistance.[4]
Q2: My in vitro tubulin polymerization assay results are inconsistent. What are the common causes and solutions?
A2: Inconsistent results in tubulin polymerization assays are often due to subtle variations in experimental conditions. Here are some common issues and troubleshooting tips:
-
Temperature Fluctuations: Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer or plate reader is pre-warmed to 37°C and that all reagents and plates are equilibrated to the correct temperature before starting the reaction.[8] Microtubules depolymerize at 4°C.[8]
-
Inactive Tubulin: Tubulin protein is sensitive to freeze-thaw cycles. Aliquot tubulin upon receipt and avoid repeated freezing and thawing.[9] It's also crucial to ensure the tubulin is polymerization-competent.
-
GTP Hydrolysis: GTP is essential for tubulin polymerization. Ensure your GTP stock is fresh and has not degraded.
-
Buffer Composition: The buffer composition, including pH and the concentration of components like MgCl2, can significantly influence polymerization.[9] Use a consistent and validated buffer formulation.
-
Compound Precipitation: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate readings. Visually inspect for precipitation and consider using a small amount of DMSO to aid solubility, ensuring the final concentration does not affect the assay.
Q3: How can I determine if my novel compound is a substrate for P-glycoprotein?
A3: Several cell-based assays can be used to determine if your compound is a P-gp substrate. A common approach involves comparing the cytotoxicity of your compound in a parental cell line versus a cell line that overexpresses P-gp (e.g., K562/ADR or a transfected cell line). A significant increase in the IC50 value in the P-gp overexpressing line suggests your compound is an efflux pump substrate. This can be further confirmed using a P-gp inhibitor, like verapamil or cyclosporin A, which should restore the sensitivity of the resistant cells to your compound.
Q4: What are the key differences between microtubule stabilizing and destabilizing agents, and how do they affect experimental readouts?
A4: Microtubule-targeting agents are broadly classified into two groups based on their effect on microtubule dynamics:
-
Microtubule-Stabilizing Agents (MSAs): These agents, such as taxanes (e.g., paclitaxel) and epothilones, promote the polymerization of tubulin and stabilize existing microtubules.[10][11] In a polymerization assay, they will typically increase the rate and extent of polymerization.[8] In cells, they lead to the formation of stable, non-dynamic microtubule bundles and cause mitotic arrest.[11]
-
Microtubule-Destabilizing Agents (MDAs): These agents, including vinca alkaloids (e.g., vinblastine) and colchicine, inhibit tubulin polymerization and can lead to the depolymerization of existing microtubules.[10][11] In a polymerization assay, they will inhibit or reduce the rate of polymerization.[8] In cells, they cause a loss of the microtubule network and also lead to mitotic arrest.[11]
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro Tubulin Polymerization Assays
This guide addresses common issues encountered during in vitro tubulin polymerization experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low polymerization signal in the control | Inactive tubulin protein | Use a fresh aliquot of tubulin; avoid repeated freeze-thaw cycles.[9] |
| Degraded GTP | Prepare fresh GTP stock solution. | |
| Incorrect temperature | Ensure the plate reader is pre-warmed to 37°C and solutions are equilibrated.[8] | |
| Suboptimal buffer conditions | Verify the pH and composition of the polymerization buffer.[9] | |
| High background signal | Compound autofluorescence (in fluorescence-based assays) | Run a control with the compound alone to measure its intrinsic fluorescence. |
| Light scattering from precipitated compound (in turbidity assays) | Visually inspect for precipitation. If necessary, adjust the compound concentration or the amount of co-solvent (e.g., DMSO). | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| "Edge effect" in microplates | Avoid using the outer wells of the plate, or fill them with a blank solution to maintain a consistent environment. | |
| Temperature gradients across the plate | Ensure the plate is evenly heated in the reader. |
Guide 2: Troubleshooting Cell-Based Assays for Microtubule Inhibitors
This guide focuses on challenges in cell-based assays designed to evaluate the effects of microtubule inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a cell counter for accuracy. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.[12] | |
| Edge effects in the plate | Follow the same recommendations as for in vitro assays to minimize edge effects. | |
| Difficulty in visualizing microtubule network changes by immunofluorescence | Suboptimal antibody concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Inadequate cell fixation or permeabilization | Optimize fixation (e.g., methanol vs. formaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) protocols for your cell line. | |
| Compound treatment time and concentration | Perform a time-course and dose-response experiment to identify the optimal conditions to observe the desired effect. | |
| Compound appears less potent in cellular assays compared to biochemical assays | Poor cell permeability | Assess the compound's physicochemical properties (e.g., lipophilicity, molecular weight). |
| Compound is an efflux pump substrate | Test the compound in cell lines overexpressing P-gp or other ABC transporters.[1][3] | |
| Rapid metabolism of the compound by the cells | Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.[13] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring changes in optical density.[8]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Pre-warmed 96-well half-area plate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode
Method:
-
Preparation of Reagents:
-
Reconstitute tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup:
-
Add the test compound or vehicle control to the wells of the pre-warmed 96-well plate.
-
Add the reaction mixture to each well.
-
-
Initiation of Polymerization:
-
Add the cold tubulin solution to each well to a final concentration of 3 mg/mL.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Read the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization curves of the compound-treated samples to the vehicle control.
-
Protocol 2: Cell-Based Microtubule Stabilization Assay
This protocol is designed to identify compounds that stabilize cellular microtubules, making them resistant to depolymerization by a potent destabilizing agent.[14]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
Test compound and vehicle control
-
Microtubule destabilizing agent (e.g., Nocodazole or Combretastatin A4)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Method:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
-
Challenge with Destabilizing Agent:
-
Add a high concentration of a microtubule destabilizing agent (e.g., 10 µM Nocodazole) to all wells and incubate for a short period (e.g., 30-60 minutes). In control wells without a stabilizing compound, this will cause complete depolymerization of the microtubules.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity and/or texture of the microtubule network in each well. A higher fluorescence signal in the compound-treated wells compared to the control (destabilizing agent alone) indicates microtubule stabilization.
-
Visualizations
References
- 1. Microtubule targeting agents: basic mechanisms of multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitor 32 and Other Colchicine Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tubulin inhibitor 32 with other prominent colchicine site inhibitors, offering a valuable resource for researchers in oncology and drug discovery. By presenting key experimental data, detailed protocols, and a clear visualization of the mechanism of action, this document aims to facilitate an objective assessment of these compounds for research and development purposes.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Tubulin inhibitors that bind to the colchicine site represent a critical class of anti-cancer agents.[1][2] These small molecules disrupt microtubule dynamics, which are essential for various cellular processes, most notably mitosis.[2] By binding to a specific pocket on β-tubulin at the interface with α-tubulin, these inhibitors prevent the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Below is a diagram illustrating the general mechanism of action for colchicine site inhibitors.
Caption: Mechanism of Colchicine Site Inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other well-characterized colchicine site inhibitors: Combretastatin A-4, Podophyllotoxin, and Nocodazole. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) | Experimental Conditions |
| This compound | 8.4 | In vitro tubulin polymerization assay. |
| Combretastatin A-4 | ~1-3 | In vitro tubulin polymerization assays; values can vary based on tubulin concentration and buffer conditions. |
| Podophyllotoxin | ~1-5 | In vitro tubulin polymerization assays. |
| Nocodazole | ~1-5 | In vitro tubulin polymerization assays; generally considered less potent than colchicine and combretastatin A-4 in some studies. |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 Values in µM)
| Compound | HepG2 (Liver) | SW480 (Colon) | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | 1.54 | 37.53 | 24.61 | 11.41 | - | - |
| Combretastatin A-4 | - | - | ~0.002-0.01 | ~0.001-0.005 | ~0.002-0.004 | ~0.0023-0.003 |
| Podophyllotoxin | - | - | ~0.01-0.05 | - | ~0.005-0.02 | ~0.23 |
| Nocodazole | - | - | ~0.03-0.1 | - | ~0.05-0.2 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 3 mg/mL.
-
On ice, prepare the reaction mixture containing tubulin, GTB, and GTP (final concentration 1 mM). Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
For fluorescence-based assays, a fluorescent reporter that binds to polymerized tubulin is included in the reaction mixture, and fluorescence is measured over time.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
References
Unveiling the Cross-Resistance Profile of Tubulin Inhibitor 32 (HTI-286)
A Comparative Guide for Researchers in Oncology and Drug Development
Tubulin inhibitor 32, scientifically known as HTI-286, is a synthetic analog of the marine sponge-derived tripeptide hemiasterlin.[1][2][3] As a potent antimicrotubule agent, HTI-286 has demonstrated significant preclinical activity against a broad spectrum of human tumor cell lines, including those exhibiting resistance to conventional chemotherapeutics.[1][4] This guide provides a comprehensive comparison of HTI-286's performance against other tubulin inhibitors, with a focus on cross-resistance studies and the underlying molecular mechanisms.
Performance Against Drug-Resistant Cancer Cell Lines
A key attribute of HTI-286 is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a common mechanism of resistance to taxanes and vinca alkaloids.[1][2][3][4] This is evident in its potent activity against cancer cell lines that overexpress P-gp, where traditional tubulin inhibitors often fail.
Table 1: In Vitro Activity of HTI-286 and Paclitaxel Against Drug-Sensitive and -Resistant Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | HTI-286 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Fold-Resistance (HTI-286) | Fold-Resistance (Paclitaxel) |
| KB-3-1 | Epidermoid Carcinoma | Parental (Sensitive) | 1.1 | 3.2 | - | - |
| KB-8-5 | Epidermoid Carcinoma | P-gp Overexpression | 2.6 | 62 | 2.4 | 19 |
| KB-V1 | Epidermoid Carcinoma | High P-gp Overexpression | - | - | Low | 239 (for hemiasterlin) |
| HCT-15 | Colon Carcinoma | P-gp Overexpression | 1.3 | 358 | - | 112 |
| DLD-1 | Colon Carcinoma | P-gp Overexpression | 1.8 | 25 | - | 8 |
| MX-1W | Breast Carcinoma | P-gp Overexpression | - | - | - | ~4 |
| A2780/1A9 | Ovarian Carcinoma | Parental (Sensitive) | - | - | - | - |
| 1A9-HTIᴿ | Ovarian Carcinoma | Acquired (α/β-tubulin mutations) | - | - | 57-89 | - |
Data compiled from multiple sources.[1][5][6] Fold-resistance is calculated relative to the parental cell line.
As illustrated in Table 1, HTI-286 maintains high potency against cell lines like KB-8-5, HCT-15, and DLD-1, which exhibit significant resistance to paclitaxel due to P-gp overexpression.[1] For instance, in KB-8-5 cells, the resistance to HTI-286 is only 2.4-fold compared to a 19-fold resistance for paclitaxel.[1]
Cross-Resistance Profile
Studies on cell lines with acquired resistance to HTI-286 have revealed distinct cross-resistance patterns. These resistant cells, which do not overexpress P-gp, show significant cross-resistance to other agents that bind to the Vinca peptide-binding site on tubulin.
Table 2: Cross-Resistance Profile of HTI-286-Resistant KB-3-1 Cells
| Drug | Drug Class/Target | Fold-Resistance |
| HTI-286 | Hemiasterlin Analog | 12 |
| Hemiasterlin A | Hemiasterlin | 7-28 |
| Dolastatin-10 | Peptide | 7-28 |
| Vinblastine | Vinca Alkaloid | 7-28 |
| Adriamycin | DNA Damaging Agent | 16-57 |
| Mitoxantrone | DNA Damaging Agent | 16-57 |
| Taxanes | Microtubule Stabilizer | 1-4 |
| Epothilones | Microtubule Stabilizer | 1-4 |
| Colchicine | Tubulin Polymerization Inhibitor | 1-4 |
Data is for KB-3-1 cells selected for resistance to 4.0 nmol/L HTI-286.[7][8]
Notably, HTI-286-resistant cells exhibit minimal cross-resistance to taxanes, epothilones, and colchicine, indicating that the resistance mechanisms are specific to agents interacting with the Vinca domain.[7][8] Interestingly, these cells also display cross-resistance to DNA-damaging agents like Adriamycin and mitoxantrone, suggesting the involvement of a broader resistance mechanism beyond tubulin alterations.[7][8]
Mechanisms of Action and Resistance
HTI-286 functions by inhibiting the polymerization of tubulin, leading to the disruption of microtubule organization, mitotic arrest, and ultimately, apoptosis.[1][3] It binds to the Vinca-peptide site on tubulin.[1][7][8]
Signaling Pathway of Tubulin Inhibitors
Caption: Mechanism of action of different classes of tubulin inhibitors leading to apoptosis.
Resistance to HTI-286 is not typically mediated by the overexpression of P-gp.[7][8] Instead, acquired resistance has been linked to two primary mechanisms:
-
Mutations in Tubulin: Point mutations in both α-tubulin and β-tubulin have been identified in cell lines resistant to HTI-286.[5][6][7] For example, a mutation in α-tubulin (Ala¹² to Ser) was found in HTI-286-resistant KB-3-1 cells.[7] In another study with ovarian carcinoma cells, mutations in the M40 β-tubulin isotype (S172A) or the Kα-1 α-tubulin isotype (S165P, R221H, I384V) were observed.[5][6] These mutations are thought to stabilize microtubules, counteracting the depolymerizing effect of the drug.[5][6]
-
Reduced Drug Accumulation: HTI-286-resistant cells have shown decreased intracellular accumulation of the drug, suggesting the involvement of an ATP-dependent drug efflux pump other than P-gp, MRP1, or ABCG2/MXR.[7][8]
Workflow for Developing and Analyzing Resistant Cell Lines
Caption: Experimental workflow for generating and characterizing drug-resistant cell lines.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of HTI-286.
Cell Proliferation Assay
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The drug of interest (e.g., HTI-286, paclitaxel) is added in a series of dilutions.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTS assay.
-
IC₅₀ values are calculated from the dose-response curves.
-
Selection of Resistant Cell Lines
-
Objective: To generate cell lines with acquired resistance to a specific drug.
-
Methodology:
-
Parental cancer cells (e.g., KB-3-1) are continuously exposed to a low concentration of the drug (e.g., HTI-286), typically starting at the IC₅₀.[8]
-
The drug concentration is gradually increased over several months as the cells adapt and become resistant.
-
Resistant clones are isolated and maintained in a medium containing the drug to preserve the resistant phenotype.[8]
-
Drug Accumulation Assay
-
Objective: To measure the intracellular concentration of a drug.
-
Methodology:
-
Cells (parental and resistant) are incubated with a radiolabeled version of the drug (e.g., [³H]HTI-286) for a specific time.
-
Cells are then washed to remove extracellular drug.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of accumulated drug is normalized to the total protein content of the cell lysate.
-
Conclusion
This compound (HTI-286) is a promising anticancer agent with a distinct advantage over many conventional tubulin inhibitors due to its ability to overcome P-gp-mediated multidrug resistance. Its cross-resistance profile is primarily limited to other compounds that bind to the Vinca domain of tubulin. The mechanisms of acquired resistance to HTI-286 are multifactorial, involving mutations in tubulin subunits and potentially novel drug efflux pumps. These findings provide a strong rationale for the continued clinical development of HTI-286, particularly for the treatment of tumors that have developed resistance to taxanes and vinca alkaloids. Further research into the specific non-P-gp efflux pump(s) responsible for HTI-286 resistance could lead to the development of effective combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Target Engagement Assays for Tubulin Inhibitor 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various target engagement assays for the evaluation of tubulin inhibitors, with a specific focus on Tubulin Inhibitor 32. We present a detailed analysis of commonly employed methodologies, their underlying principles, and a comparative assessment of their performance using experimental data for this compound and other well-established tubulin-targeting agents such as Paclitaxel, Colchicine, and Vincristine.
Introduction to this compound
This compound (CAS: 2923531-39-7) is a potent, orally active small molecule that targets the microtubule cytoskeleton.[1] By inhibiting tubulin polymerization, it disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This mechanism of action makes it a promising candidate for cancer chemotherapy. Understanding how to quantitatively measure the direct interaction of this compound with its target, tubulin, is critical for its preclinical and clinical development. This guide will explore and compare various assays designed for this purpose.
Comparison of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, the required throughput, and whether the assessment is needed in a biochemical or cellular context. Here, we compare four widely used assays for characterizing tubulin inhibitors.
| Assay Type | Principle | Throughput | Context | Key Parameters Measured |
| Tubulin Polymerization Assay | Measures the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules. | High | Biochemical | IC50 (Inhibition) / EC50 (Promotion) |
| Microtubule Pelleting Assay | Separates polymerized microtubules (pellet) from soluble tubulin dimers (supernatant) by ultracentrifugation. | Medium | Biochemical & Cellular | % Polymerization, IC50/EC50 |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. | Medium-High | Cellular | Thermal Shift (ΔTm), EC50 |
| Competitive Binding Assay | Quantifies the displacement of a fluorescently labeled ligand from its binding site on tubulin by a test compound. | High | Biochemical | Ki, Kd |
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and other reference compounds across different target engagement assays. This data allows for a direct comparison of their potency and mechanism of action.
| Compound | Tubulin Polymerization Assay (IC50) | Microtubule Pelleting Assay (IC50/EC50) | Cellular Thermal Shift Assay (ΔTm) | Competitive Binding Assay (Ki/Kd) | Binding Site |
| This compound | 8.4 µM[1] | Data not available | Data not available | Data not available | Colchicine Site (presumed)[2] |
| Paclitaxel (Taxol) | ~10 µM (promoter) | EC50 ~1 µM | Significant thermal stabilization[3] | Kd ~0.1-1 µM | Taxane Site |
| Colchicine | ~1-3 µM[4] | IC50 ~1 µM[5] | Thermal stabilization observed[3] | Kd ~0.3-3.2 µM[6] | Colchicine Site |
| Vincristine/Vinblastine | ~1-3 µM[4] | IC50 ~1 µM[5] | Thermal stabilization observed[3] | Kd ~0.1-2 µM | Vinca Site |
Note: The exact values can vary depending on the specific experimental conditions.
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric)
This protocol describes a standard method to assess the effect of a compound on the in vitro polymerization of tubulin by measuring changes in light scattering.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compound (e.g., this compound) and control compounds (e.g., Paclitaxel, Colchicine)
-
Temperature-controlled 96-well plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the desired concentration of the test compound or control to the wells of a pre-chilled 96-well plate. Include a DMSO vehicle control.
-
Add the tubulin solution to each well.
-
Immediately place the plate in the plate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. IC50 or EC50 values are calculated by plotting the extent of polymerization against the compound concentration.
Microtubule Pelleting Assay
This assay quantifies the amount of polymerized tubulin by separating it from the soluble fraction via ultracentrifugation.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., General Tubulin Buffer with GTP and glycerol)
-
Taxol (for stabilizing microtubules)
-
Cushion buffer (e.g., Polymerization buffer with 40% glycerol)
-
Lysis buffer (for cellular assays)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE and Western blotting reagents
Procedure (Biochemical):
-
Incubate purified tubulin (e.g., 1 mg/mL) in polymerization buffer with various concentrations of the test compound at 37°C for 30 minutes to allow for polymerization.
-
Carefully layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 30 minutes at 37°C.
-
Carefully separate the supernatant (containing soluble tubulin) from the pellet (containing polymerized microtubules).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using an anti-tubulin antibody.
-
Quantify the band intensities to determine the percentage of tubulin in the polymerized fraction.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the direct engagement of a drug with its target protein in a cellular environment by assessing changes in the protein's thermal stability.
Materials:
-
Cultured cells
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (including primary antibodies against α- or β-tubulin)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells with PBS. Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble tubulin in each sample by Western blotting.
-
Generate a melting curve by plotting the amount of soluble tubulin as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Fluorescence-Based Competitive Binding Assay (Colchicine Site)
This assay determines the binding affinity of a test compound to the colchicine binding site on tubulin by measuring the displacement of a fluorescently labeled competitor.
Materials:
-
Purified tubulin
-
Colchicine
-
Fluorescence buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in fluorescence buffer. The intrinsic fluorescence of colchicine increases upon binding to tubulin.[6]
-
Incubate the tubulin-colchicine mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Add increasing concentrations of the test compound to the mixture.
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
-
A decrease in fluorescence intensity indicates that the test compound is displacing colchicine from its binding site.
-
The inhibition constant (Ki) can be calculated from the IC50 value obtained from the dose-response curve.
Visualizations
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tubulin Inhibitor Binding Affinities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comparative analysis of the binding affinities of various classes of tubulin inhibitors, supported by experimental data and detailed methodologies. By presenting this information in a clear and accessible format, we aim to facilitate informed decisions in drug discovery and development projects targeting the microtubule cytoskeleton.
Tubulin, the fundamental protein subunit of microtubules, is a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by small molecule inhibitors can lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis, making these agents potent anti-cancer drugs.[1][2][3] Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The major classes include agents that bind to the colchicine site, the vinca alkaloid site, and the taxane site.[1][4] Colchicine and vinca alkaloid site binders typically inhibit tubulin polymerization, leading to microtubule destabilization, while taxane-site binders promote polymerization and stabilize microtubules.[1][4]
Comparative Binding Affinities of Tubulin Inhibitors
The efficacy of a tubulin inhibitor is closely linked to its binding affinity for tubulin. High-affinity binders can achieve their therapeutic effect at lower concentrations, potentially reducing off-target effects and toxicity. The following table summarizes the binding affinities (dissociation constant, Kd; inhibition constant, Ki) and/or the half-maximal inhibitory concentration (IC50) for tubulin polymerization for several representative tubulin inhibitors. It is important to note that IC50 values for polymerization can be influenced by experimental conditions and may not directly reflect binding affinity, but they provide a valuable measure of a compound's functional effect on tubulin.
| Inhibitor Class | Compound | Binding Site | Binding Affinity (Kd/Ki) | Tubulin Polymerization IC50 |
| Colchicine Site Binders | Colchicine | Colchicine | ~0.3 µM (Ki) | 1 µM - 8.1 µM[5][6] |
| Nocodazole | Colchicine | - | ~5 µM[6] | |
| Combretastatin A-4 | Colchicine | - | 2.5 µM[6] | |
| Podophyllotoxin | Colchicine | ~0.5 µM (Kd) | - | |
| Vinca Alkaloid Site Binders | Vinblastine | Vinca | - | ~1 µM[6] |
| Vincristine | Vinca | - | - | |
| Taxane Site Binders | Paclitaxel (Taxol) | Taxane | ~0.033 µM (Kd for H1 fragment)[7] | - |
| Other | Genistein | Unique Site | 15 µM (Kd)[8] | 87 µM[8] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity of inhibitors to tubulin. Below are detailed methodologies for three commonly used assays.
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger partner, such as a protein.
Principle: A small, fluorescently labeled tubulin ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger tubulin protein, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay format, an unlabeled inhibitor competes with the tracer for binding to tubulin, causing a decrease in polarization that is proportional to the inhibitor's affinity.[9][10][11]
Experimental Workflow:
Experimental Workflow for Fluorescence Polarization Assay
Detailed Steps:
-
Reagent Preparation: Prepare a suitable assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8). Prepare a stock solution of a fluorescently labeled tubulin ligand (e.g., fluorescein-labeled paclitaxel or colchicine). Prepare a stock solution of purified tubulin. Prepare serial dilutions of the unlabeled test inhibitor.[12]
-
Assay Plate Setup: In a microplate, add a constant concentration of the fluorescent tracer and purified tubulin to each well. Add varying concentrations of the test inhibitor to the wells. Include control wells with tracer and tubulin only (for maximum polarization) and tracer only (for minimum polarization).[9][12]
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[11]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration. Fit the data to a suitable binding model (e.g., a one-site competition model) to determine the Ki or IC50 value of the inhibitor.[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (tubulin) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction.[15][16]
Experimental Workflow:
Experimental Workflow for Isothermal Titration Calorimetry
Detailed Steps:
-
Sample Preparation: Prepare a sufficient quantity of a suitable buffer and degas it thoroughly. Dialyze the purified tubulin against this buffer to ensure buffer matching. Prepare the inhibitor solution using the final dialysis buffer. Accurately determine the concentrations of both tubulin and the inhibitor.[13][17]
-
Instrument Setup: Load the tubulin solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.[14]
-
Equilibration: Allow the instrument to equilibrate at the desired temperature.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the tubulin solution. The heat change associated with each injection is measured.[14]
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to tubulin. Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Principle: One of the binding partners (ligand, e.g., tubulin) is immobilized on a sensor chip. The other binding partner (analyte, e.g., inhibitor) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[18][19][20]
Experimental Workflow:
Experimental Workflow for Surface Plasmon Resonance
Detailed Steps:
-
Preparation: Prepare and degas a suitable running buffer. Prepare the sensor chip for ligand immobilization.[18]
-
Immobilization: Immobilize purified tubulin onto the surface of the sensor chip using a suitable coupling chemistry (e.g., amine coupling).[19]
-
Analyte Preparation: Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Binding Measurement: Inject the different concentrations of the inhibitor over the sensor chip surface and monitor the change in the SPR signal in real-time (association phase). Then, flow running buffer over the chip to monitor the dissociation of the inhibitor (dissociation phase).[20]
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.[18]
-
Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).[20]
Signaling Pathways Affected by Tubulin Inhibitors
The primary mechanism of action of tubulin inhibitors is the disruption of microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.[4][21] This process involves a complex interplay of signaling pathways that regulate the cell cycle and programmed cell death.
G2/M Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, tubulin inhibitors activate the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. The activation of the SAC leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase that targets several mitotic proteins, including cyclin B1, for degradation. The stabilization of cyclin B1 maintains the activity of the cyclin-dependent kinase 1 (Cdk1), which is essential for maintaining the mitotic state. Prolonged activation of the SAC due to persistent microtubule disruption results in a sustained G2/M arrest.[2][3] Some studies have also implicated the p53-independent accumulation of p21 as a key determinant in G2/M arrest induced by microtubule-destabilizing agents.[22]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. The Bcl-2 family of proteins plays a crucial role in this process. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often inactivated through phosphorylation, while pro-apoptotic members, like Bax and Bak, are activated.[3] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[3] Additionally, some tubulin inhibitors have been shown to upregulate the expression of death receptors like DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[23][24]
Signaling Pathway of Tubulin Inhibitor-Induced G2/M Arrest and Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peterallenlab.com [peterallenlab.com]
- 11. youtube.com [youtube.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. news-medical.net [news-medical.net]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. criver.com [criver.com]
- 21. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of Novel Anticancer Compounds
Introduction
The successful development of novel anticancer therapeutics hinges on a thorough understanding of their mechanism of action (MoA). Validating how a compound exerts its effects at a molecular level is critical for predicting efficacy, identifying patient populations who will benefit most, and anticipating potential resistance mechanisms. This guide provides a comparative overview of key experimental strategies and methodologies used to robustly define and validate the MoA of new anticancer agents. The approaches discussed range from confirming direct target engagement to characterizing downstream cellular consequences and assessing target specificity.
Section 1: Target Engagement: Confirming the Initial Interaction
The foundational step in MoA validation is to demonstrate that the novel compound physically interacts with its intended molecular target within a biologically relevant context. Simply showing activity in a cell-based assay is insufficient; direct evidence of target binding in a cellular environment is required.
Comparison of Target Engagement Assays
| Assay | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[1] | Confirms direct target binding in intact cells or tissue lysates; allows for dose-response analysis to determine target occupancy.[1][2] | Label-free; applicable to a wide range of soluble proteins; can be adapted for high-throughput screening.[2] | Not suitable for membrane proteins; requires a specific antibody for detection (e.g., Western blot) or mass spectrometry. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound for binding. | Real-time measurement of compound binding to a specific target in living cells; allows for determination of affinity and residence time. | Highly sensitive; quantitative kinetic and thermodynamic data. | Requires genetic engineering of cells to express the fusion protein; tracer development can be challenging. |
| Pulldown Assays with Immobilized Compound | The compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Identifies proteins that directly bind to the compound. | Unbiased discovery of direct targets. | Can generate false positives due to non-specific binding; immobilization may alter compound's binding properties. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western blot-based CETSA to validate the engagement of "Target X" by "Compound A".
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with various concentrations of Compound A or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[2]
-
-
Cell Lysis and Protein Extraction:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[3]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Quantify the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Target X.
-
Develop the blot and quantify the band intensities.
-
-
Data Interpretation:
-
Plot the relative band intensity for Target X against the temperature for both vehicle- and compound-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of Compound A indicates that the compound binds to and stabilizes Target X.[2]
-
Visualizing the CETSA Workflow
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Tubulin Inhibitor 32
Researchers and drug development professionals handling Tubulin inhibitor 32, a potent, orally active compound that inhibits microtubule polymerization, must adhere to stringent disposal procedures to ensure laboratory and environmental safety.[1] Given its biological activity, including the induction of apoptosis and cell cycle arrest at the G2/M phase, this compound and its associated waste are treated as hazardous chemical waste.[1]
Prudent handling and disposal are paramount for minimizing exposure risks and ensuring regulatory compliance. All materials contaminated with this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste management program.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound and contaminated materials. This process is designed to prevent accidental exposure and ensure that all waste is managed in accordance with typical laboratory safety standards for cytotoxic agents.
| Step | Action | Detailed Instructions |
| 1 | Segregate Waste | Immediately separate all materials that have come into contact with this compound from the regular trash stream. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, centrifuge tubes, flasks), and contaminated PPE (e.g., gloves, disposable lab coats). |
| 2 | Use Designated Waste Containers | Place all solid waste into a clearly labeled, leak-proof hazardous waste container designated for cytotoxic or chemical waste. For liquid waste (e.g., stock solutions, media containing the inhibitor), use a dedicated, sealed, and shatter-resistant container. |
| 3 | Label Containers Clearly | Affix a hazardous waste label to each container. The label must include: "Hazardous Waste," "this compound," the full chemical name "4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline," and the approximate quantity. |
| 4 | Store Waste Securely | Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site. |
| 5 | Arrange for Pickup and Disposal | Contact your institution's EHS or a certified hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this material down the drain or in regular solid waste. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from the point of generation to final removal by authorized personnel.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical they handle. While a specific SDS for "this compound" is not widely available, the disposal procedures for potent cytotoxic compounds are generally consistent with the steps outlined above.[2] For research use only. Not for human consumption.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
